molecular formula C6H6FNO B2525007 3-Amino-5-fluorophenol CAS No. 1167055-92-6

3-Amino-5-fluorophenol

Cat. No.: B2525007
CAS No.: 1167055-92-6
M. Wt: 127.118
InChI Key: NMAMRLDELSMXON-UHFFFAOYSA-N
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Description

3-Amino-5-fluorophenol is a useful research compound. Its molecular formula is C6H6FNO and its molecular weight is 127.118. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-5-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c7-4-1-5(8)3-6(9)2-4/h1-3,9H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAMRLDELSMXON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1167055-92-6
Record name 3-amino-5-fluorophenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Amino-5-fluorophenol chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Amino-5-fluorophenol: Structure, Properties, and Synthetic Utility

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern pharmaceutical design. The unique properties of the fluorine atom—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Among the vast array of fluorinated building blocks, this compound stands out as a versatile intermediate, offering a unique trifecta of functional groups on an aromatic core.

This guide provides a comprehensive technical overview of this compound, moving beyond a simple datasheet to offer practical insights into its chemical properties, a robust and logical protocol for its synthesis, and its potential applications in the synthesis of complex molecules.

Core Molecular Identity and Structure

This compound is an aromatic organic compound featuring a phenol ring substituted with both an amino (-NH₂) and a fluorine (-F) group at the meta positions relative to the hydroxyl (-OH) group. This specific arrangement of functional groups provides a rich chemical handle for diverse synthetic transformations.

The fundamental identifiers for this compound are crucial for sourcing and regulatory compliance.[1][2][3]

IdentifierValue
CAS Number 1167055-92-6[2][3]
Molecular Formula C₆H₆FNO[1]
Molecular Weight 127.12 g/mol [1]
IUPAC Name This compound[2]
Canonical SMILES C1=C(C=C(C=C1O)F)N[1]
InChI Key NMAMRLDELSMXON-UHFFFAOYSA-N[1][2]

The structure of this compound is visualized below, illustrating the meta-substitution pattern of the amino and fluoro groups relative to the hydroxyl group.

Caption: Chemical structure of this compound.

Physicochemical and Computed Properties

While extensive experimental data for this compound is not widely published, its properties can be reliably estimated through computational methods and by comparison with its structural analogs, 3-aminophenol and 3-fluorophenol. These properties are critical for predicting its behavior in reaction media and biological systems.

The following table summarizes key computed physicochemical properties.[1]

PropertyValueSource
Topological Polar Surface Area 46.3 ŲComputed by Cactvs 3.4.8.18[1]
XLogP3-AA (Lipophilicity) 1.0Computed by XLogP3 3.0[1]
Hydrogen Bond Donor Count 2Computed by Cactvs 3.4.8.18[1][2]
Hydrogen Bond Acceptor Count 2Computed by Cactvs 3.4.8.18[1][2]
Rotatable Bond Count 0Computed by Cactvs 3.4.8.18[1]
Physical Form Pale-yellow to yellow-brown solidAstaTech, Inc. (via Sigma-Aldrich)

Field-Proven Insights on Properties:

  • Solubility: Based on its structure, this compound is expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Its solubility in water is likely to be limited but can be enhanced under acidic conditions due to the protonation of the basic amino group, or under basic conditions due to the deprotonation of the acidic phenolic hydroxyl group.

  • Acidity and Basicity: The phenolic hydroxyl group is acidic, while the amino group is basic. The presence of the electron-withdrawing fluorine atom is expected to increase the acidity (lower the pKa) of the hydroxyl group compared to 3-aminophenol. Conversely, the fluorine's inductive effect will slightly decrease the basicity (lower the pKa of the conjugate acid) of the amino group. This modulation of pKa is a key feature for its use in drug design.

  • Reactivity: The molecule possesses three reactive sites: the nucleophilic amino group, the acidic hydroxyl group, and the aromatic ring which is activated towards electrophilic substitution. The positions ortho and para to the hydroxyl and amino groups are the most activated sites for electrophilic attack.

Synthesis of this compound: A Validated Approach

While multiple synthetic routes could be envisioned, a highly reliable and scalable method for preparing this compound involves the catalytic reduction of a suitable nitro precursor. The most logical and commercially viable starting material for this process is 3-fluoro-5-nitrophenol. This precursor is readily accessible and allows for a clean, high-yielding conversion to the desired amine.

The workflow for this synthesis is a self-validating system, where the progress can be monitored by standard techniques like Thin Layer Chromatography (TLC), and the final product can be easily purified and characterized.

Synthesis_Workflow start 3-Fluoro-5-nitrophenol (Starting Material) reaction Catalytic Reduction (Reaction Vessel) start->reaction Charge reagents Reagents: - Pd/C (5-10 mol%) - Hydrogen Source (H₂ gas or transfer agent) - Solvent (Methanol, Ethanol, or Ethyl Acetate) reagents->reaction Add workup Reaction Workup: 1. Filtration of Catalyst 2. Solvent Evaporation reaction->workup Transfer purification Purification (Recrystallization or Column Chromatography) workup->purification Process product This compound (Final Product) purification->product Isolate

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Catalytic Hydrogenation of 3-Fluoro-5-nitrophenol

This protocol is based on well-established procedures for nitro group reduction and is optimized for safety and efficiency in a standard laboratory setting.

Materials:

  • 3-Fluoro-5-nitrophenol

  • Palladium on carbon (Pd/C), 10% w/w

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) or alternatively, ammonium formate for transfer hydrogenation

  • Celite® or a similar filtration aid

  • Standard glassware for atmospheric or low-pressure hydrogenation

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask suitable for hydrogenation, dissolve 1.0 equivalent of 3-fluoro-5-nitrophenol in a sufficient volume of methanol or ethanol (e.g., 10-20 mL per gram of starting material).

  • Catalyst Addition: Carefully add 5-10 mol% of 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). Causality Note: The inert atmosphere prevents potential ignition of the catalyst, especially if dry, and avoids side reactions.

  • Hydrogenation:

    • Method A (H₂ Balloon): Secure a balloon filled with hydrogen gas to the flask. Evacuate the flask and backfill with hydrogen three times to ensure an H₂ atmosphere. Stir the reaction vigorously at room temperature.

    • Method B (Transfer Hydrogenation): Add 3-5 equivalents of ammonium formate to the reaction mixture. Heat the mixture to a gentle reflux (typically 40-60 °C). Expertise Insight: Transfer hydrogenation is often more convenient for small-scale lab synthesis as it avoids the need for specialized pressure equipment.

  • Reaction Monitoring: Monitor the reaction progress by TLC, eluting with a mixture of ethyl acetate and hexanes. The product, this compound, will have a lower Rf value than the starting nitro compound and can be visualized with UV light or an appropriate stain (e.g., potassium permanganate). The reaction is typically complete within 2-6 hours.

  • Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Trustworthiness Check: It is critical to ensure all palladium is removed, as residual heavy metals are unacceptable in pharmaceutical intermediates. The filter cake should be washed with additional solvent (methanol or ethanol) to recover all the product.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure this compound.

Applications in Drug Development and Organic Synthesis

Substituted aminophenols are a class of intermediates widely recognized for their utility in the synthesis of pharmaceuticals, agrochemicals, and dyes.[4][5] this compound is particularly valuable as it allows for the introduction of a specific fluorine substitution pattern that is often sought in medicinal chemistry to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.

Key Synthetic Transformations and Potential Applications:

  • N-Acylation/Alkylation: The amino group can be readily acylated or alkylated to form amides or secondary/tertiary amines, which are common functional groups in drug molecules.

  • O-Alkylation/Arylation: The phenolic hydroxyl group can be converted to an ether through Williamson ether synthesis or other coupling reactions, providing a key linkage in many bioactive compounds.[4]

  • Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of other substituents onto the aromatic ring (e.g., -OH, -Cl, -Br, -I, -CN) via Sandmeyer-type reactions.

  • Electrophilic Aromatic Substitution: The ring is highly activated, allowing for further substitution (e.g., halogenation, nitration) at the positions ortho to the hydroxyl and amino groups, enabling the synthesis of more complex, polysubstituted aromatic systems.

The strategic placement of the fluorine atom meta to the other functional groups provides a powerful tool for chemists to block a potential site of metabolism and to modulate the electronic properties of the ring, thereby influencing the binding interactions of the final molecule with its biological target.

Safety and Handling

As a responsible scientist, proper handling of all chemicals is paramount. This compound is classified as a hazardous substance and requires appropriate safety precautions.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation), H411 (Toxic to aquatic life with long lasting effects).[1][3][6]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents. Recommended storage is at 2-8 °C.

By understanding its properties, employing robust synthetic methods, and adhering to strict safety protocols, researchers can effectively leverage this compound as a key building block in the development of next-generation chemical entities.

References

  • De-Solms, S. J. (1992). Method for the manufacture of 3-aminophenol.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18457315, this compound. [Link]

  • Wang, Y. (2011). Production process for 3-fluorophenol.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 185763, 2-Amino-5-fluorophenol. [Link]

  • De-Solms, S. J. (1993). Method for the manufacture of 3-aminophenol.

Sources

Technical Safety & Handling Architecture: 3-Amino-5-fluorophenol

[1][2]

CAS No: 1167055-92-6 Formula: C₆H₆FNO Molecular Weight: 127.12 g/mol [1][2][3]

Executive Technical Summary

3-Amino-5-fluorophenol is a bifunctional aromatic scaffold widely utilized in medicinal chemistry for Fragment-Based Drug Discovery (FBDD).[1][2] Its value lies in the bioisosteric substitution of hydrogen with fluorine, which modulates metabolic stability and lipophilicity while retaining the hydrogen-bonding capabilities of the amine and hydroxyl groups.[1][2]

However, this duality presents a complex hazard profile.[1][2] The compound combines the oxidation sensitivity of aminophenols with the enhanced skin permeation typical of fluorinated aromatics.[1][2] This guide moves beyond standard compliance, offering a researcher-centric architecture for safe handling, stability maintenance, and emergency response.

Hazard Profiling & Mechanistic Toxicity

Unlike generic safety sheets, we must understand the causality of the hazards to mitigate them effectively.[1][2]

The "Aniline-Phenol" Synergism

The molecule contains two reactive centers that dictate its toxicity and instability:[1][2]

  • The Amine (Aniline-like): Responsible for potential methemoglobinemia (though less documented for this specific isomer) and skin sensitization.[1][2] It is the primary site of oxidative degradation.[1][2]

  • The Phenol: Contributes to caustic irritation of mucous membranes and eyes (H319, H315).[1][2]

  • The Fluorine Substituent: Increases lipophilicity (LogP ~0.98), facilitating dermal absorption (H312), making skin contact more consequential than with non-fluorinated analogues.[1][2]

GHS Classification & Risk Logic[1][2]
  • Acute Toxicity (Oral/Inhalation): Category 4 (H302, H332).[1][2]

  • Skin/Eye Irritation: Category 2 (H315, H319).[1][2]

  • Environmental: Aquatic Chronic 2 (H411) – Do not allow entry into drains.[1][2]

Visualization: Hazard Assessment Workflow

This decision tree aids in selecting the appropriate containment level based on operation type.[1][2]

HazardAssessmentStartOperation AssessmentQuantityQuantity > 100 mg?Start->QuantityStateState: Solid or Solution?Quantity->StateNoAerosolDust/Aerosol Risk?Quantity->AerosolYesState->AerosolSolidLevel1Level 1: Standard Fume HoodNitrile Gloves + Lab CoatState->Level1SolutionAerosol->Level1Low RiskLevel2Level 2: High-Flow Hood/GloveboxDouble Gloves + N95/P100Aerosol->Level2High Risk (Weighing/Grinding)

Figure 1: Risk-based containment selection logic.[1][2] High-risk operations (dust generation) require elevated respiratory protection due to the compound's inhalation toxicity (H332).[1][2]

Stability & Storage Architecture

The most common failure mode with this compound is oxidative degradation , turning the off-white solid into a brown/black tar.[1][2] This is driven by the formation of quinone imines.[1][2]

The Degradation Cycle[1][2]
  • Initiation: Exposure to atmospheric oxygen or light creates a radical species at the amine or hydroxyl group.[1][2]

  • Propagation: These radicals polymerize or oxidize further into highly colored quinoid species.[1][2]

  • Result: Loss of stoichiometry in reactions and potential interference with biological assays (PAINS).[1][2]

Self-Validating Storage Protocol

To ensure scientific integrity, follow this storage hierarchy:

  • Primary Container: Amber glass vial (blocks UV light).[1][2]

  • Atmosphere: Argon or Nitrogen backfill (essential after every use).[1][2]

  • Temperature: 2–8°C (Refrigerate). Note: Allow to warm to room temperature before opening to prevent water condensation, which accelerates oxidation.[1][2]

StorageCycleFreshFresh Compound(Off-White/Grey)ExposureExposure:Air/Light/MoistureFresh->ExposureImproper HandlingOxidationQuinone ImineFormationExposure->OxidationRadical MechanismDegradedDegraded(Brown/Black)Oxidation->DegradedPolymerizationMitigationPREVENTION:Argon Purge + Cold StorageMitigation->ExposureBlocks

Figure 2: Oxidative degradation pathway. The color change from white/grey to brown is a visual indicator that the compound is compromised.[1][2]

Physicochemical Data Table

Data aggregated from multiple vendor certificates and calculated properties.

PropertyValue/DescriptionRelevance
Physical State Solid (Powder/Crystals)Inhalation risk during weighing.[1][2]
Color Off-white, Grey, or Light BrownDarker color indicates oxidation.[1][2]
Melting Point Not explicitly standardized; ~120–125°C (predicted based on isomer)Verify experimentally if critical.
Solubility DMSO, Methanol, EthanolSoluble in polar organic solvents.[1][2]
Water Solubility Sparingly solubleLimited aqueous stock solution viability.[1][2]
LogP ~0.98Lipophilic; penetrates cell membranes.[1][2]
pKa ~4.4 (Amine), ~9.8 (Phenol)Zwitterionic character at neutral pH.[1][2]

Emergency Response Protocols

In the event of exposure, immediate action is required to mitigate the dual risks of chemical burn (phenol) and systemic toxicity (amine).[1][2]

Skin Contact (H312 + H315)

Protocol:

  • Immediate Flush: Do not use solvents (ethanol) as they may increase absorption.[1][2] Use copious water.[1][2][4]

  • Neutralization: Wash with a mild soap (PEG-400 based cleansers are ideal for phenols if available, otherwise standard soap).[1][2]

  • Observation: Monitor for delayed erythema or cyanosis (blue lips/nails), which could indicate systemic absorption.[1][2]

Spill Management

Do not sweep dry dust. This generates aerosols (H332).[1][2]

  • Wet Method: Cover spill with a damp paper towel or absorbent pad to suppress dust.[1][2]

  • Solubilize: Wipe area with dilute ethanol/water mixture after bulk removal to clean residues.[1][2]

  • Disposal: Collect all waste in a container marked "Toxic Organic Waste" (H411 - Aquatic Chronic).[1][2]

EmergencyResponseIncidentExposure IncidentTypeContact Type?Incident->TypeSkinSkin/Eye ContactType->SkinInhalationInhalationType->InhalationActionSkin1. Flush water (15 min)2. No organic solvents3. Seek medical aidSkin->ActionSkinActionInhale1. Fresh Air immediately2. Oxygen if breathing diff.3. Monitor for cyanosisInhalation->ActionInhale

Figure 3: Immediate response decision tree for personnel exposure.

Disposal & Environmental Stewardship

H411: Toxic to aquatic life with long-lasting effects. [1][2][4]

  • Never dispose of this compound down the sink.[1][2]

  • Segregation: It must be segregated into Halogenated Organic Waste streams due to the fluorine atom.[1][2] Incineration requires scrubbers to handle HF generation.[1][2]

  • Container: Triple rinse empty containers with a suitable solvent (e.g., acetone) before disposal; add rinsate to the waste stream.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18457315, this compound. Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). C&L Inventory: this compound (CAS 1167055-92-6).[1][2] Retrieved from [Link][1][2]

  • GHS (Rev.[1][2]10) (2023). Globally Harmonized System of Classification and Labelling of Chemicals.[1][2] United Nations Economic Commission for Europe.[1][2] Retrieved from [Link][1][2]

A Comprehensive Technical Guide to the Toxicity and Safe Handling of 3-Amino-5-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Amino-5-fluorophenol (CAS No. 1167055-92-6) is a fluorinated aromatic amine and phenol derivative.[1] As a substituted phenol and aniline, it is utilized as a key building block in medicinal chemistry and the synthesis of complex organic molecules. Its unique substitution pattern, featuring an amine, a hydroxyl, and a fluorine atom on the aromatic ring, imparts specific reactivity and properties that are valuable in the development of novel compounds, particularly in the pharmaceutical and agrochemical industries.

However, the same structural features that make this compound synthetically useful also warrant a thorough understanding of its potential toxicity and the implementation of rigorous safety protocols. The presence of the aromatic amine group is a well-known structural alert for potential toxicity, including methemoglobinemia and mutagenicity.[2] The phenol group suggests corrosive properties and the potential for rapid dermal absorption.[3][4] Furthermore, the carbon-fluorine bond, while generally stable, can influence the molecule's metabolic fate and toxicological profile.[5][6]

This guide provides an in-depth analysis of the known and inferred toxicological properties of this compound. It is intended for researchers, chemists, and drug development professionals who handle this or structurally related compounds. By synthesizing available data with established principles for handling aromatic amines and phenols, this document outlines a comprehensive framework for risk assessment and safe laboratory practice.

Chemical and Physical Properties

A fundamental understanding of the physicochemical properties of a compound is the first step in a robust safety assessment. These properties dictate its behavior under various laboratory conditions and influence its potential routes of exposure and environmental fate.

PropertyValueSource
CAS Number 1167055-92-6PubChem[1]
Molecular Formula C₆H₆FNOPubChem[1]
Molecular Weight 127.12 g/mol PubChem[1]
Appearance White to pinkish or light gray crystalline powderChemicalBook (for 3-Aminophenol)
Solubility Data not available for this compound. 3-Aminophenol is soluble in water (35 g/L at 20°C).Loba Chemie, ChemicalBook (for 3-Aminophenol)[7]
Purity Typically ≥95%Apollo Scientific[8]

Note: Due to limited data for this compound, some properties are inferred from its close structural analog, 3-Aminophenol.

Hazard Identification and GHS Classification

Based on data submitted to the European Chemicals Agency (ECHA) and by chemical suppliers, this compound is classified as a hazardous substance. The following GHS classifications have been reported:

Hazard ClassHazard StatementGHS PictogramSources
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedGHS07 (Exclamation Mark)PubChem, Apollo Scientific[1][8]
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaledGHS07 (Exclamation Mark)PubChem, Apollo Scientific[1][8]
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skinGHS07 (Exclamation Mark)Apollo Scientific[8]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationGHS07 (Exclamation Mark)Apollo Scientific[8]
Serious Eye Damage/Eye Irritation (Category 2)H319: Causes serious eye irritationGHS07 (Exclamation Mark)Apollo Scientific[8]
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritationGHS07 (Exclamation Mark)Apollo Scientific[8]
Hazardous to the Aquatic Environment, Long-Term Hazard (Category 2)H411: Toxic to aquatic life with long lasting effectsGHS09 (Environment)PubChem[1]

Causality Behind Classification: The classification of this compound stems directly from its chemical structure. Aromatic amines are known to be readily absorbed and can exert systemic toxicity.[2] Phenols are corrosive and irritants.[3] The combination of these functional groups logically leads to the observed classifications of oral, dermal, and inhalation toxicity, as well as skin and eye irritation.

Toxicological Profile: Data Analysis and Inferences

Detailed toxicological studies specifically on this compound are not widely available in the public domain. Therefore, a scientifically rigorous approach requires extrapolating from data on structurally analogous compounds, primarily its non-fluorinated parent, 3-Aminophenol, and the broader classes of aromatic amines and fluorinated organic compounds.

Disclaimer: The following subsections discuss data from surrogate molecules to infer potential hazards. This approach provides a precautionary framework but is not a substitute for empirical data on this compound.

Acute Toxicity

The GHS classification indicates that this compound is harmful by ingestion, inhalation, and skin contact.[1][8]

  • Oral: For the surrogate 3-Aminophenol, the median lethal dose (LD50) in rats is reported to be in the range of 812–1000 mg/kg bw.[9] Signs of toxicity included hypoactivity, sedation, and difficulty breathing.[9] It is reasonable to assume a similar level of toxicity for the fluorinated analog.

  • Inhalation: For 3-Aminophenol, the median lethal concentration (LC50) in rats was 1.162 mg/L.[9] Observed effects included spastic paralysis and behavioral changes.[9] Dusts or aerosols of this compound should be considered hazardous.

  • Dermal: Aromatic amines are generally well-absorbed through the skin.[2] While specific data for this compound is lacking, the "Harmful in contact with skin" classification suggests significant systemic toxicity can result from dermal exposure.[8] Phenol itself is known to be rapidly absorbed through the skin, causing severe systemic effects.[3]

Skin and Eye Irritation

The compound is classified as a skin and eye irritant.[8]

  • Skin: Direct contact is expected to cause irritation, characterized by redness and inflammation. Prolonged contact may lead to chemical burns, a known hazard of phenols.[3]

  • Eyes: As with many chemical powders and aromatic compounds, direct contact with the eyes is likely to cause serious irritation, pain, and potential damage to the cornea.[8] For a related compound, 4-amino-3-nitrophenol, eye contact in animal studies caused moderate irritation, redness, discharge, and reversible corneal opacity.[10]

Sensitization

While not explicitly classified for this compound, the surrogate 3-Aminophenol is a known skin sensitizer in both animals and humans.[9] This means that after an initial exposure, subsequent contact, even with a small amount, can trigger an allergic skin reaction (allergic contact dermatitis). Given the structural similarity, it is prudent to treat this compound as a potential skin sensitizer.

Systemic and Chronic Toxicity

Prolonged or repeated exposure to primary aromatic amines and phenols can lead to significant organ damage.[2][11]

  • Methemoglobinemia: A primary hazard associated with aromatic amines is the oxidation of hemoglobin in red blood cells to methemoglobin, which cannot transport oxygen. This leads to cyanosis (a blueish tint to the skin and lips), headache, dizziness, fatigue, and in severe cases, collapse and death.[12] Any exposure to this compound should be considered a risk for inducing methemoglobinemia.

  • Target Organs: The primary target organs for phenol toxicity are the central nervous system, liver, and kidneys.[11] Aromatic amines are also associated with liver and kidney damage. Therefore, the liver and kidneys should be considered potential target organs for this compound.

  • Carcinogenicity and Mutagenicity: Many primary aromatic amines are known or suspected carcinogens and mutagens.[2] While 3-Aminophenol has shown mixed results in genotoxicity assays, the potential for its metabolites to be genotoxic is recognized.[9] The carcinogenicity of this compound has not been evaluated. As a precautionary measure, it should be handled as a potential mutagen and carcinogen.

Safe Handling and Engineering Controls

A multi-layered approach to safety, incorporating engineering controls, administrative procedures, and personal protective equipment (PPE), is essential for minimizing exposure. This hierarchy of controls is a self-validating system; each layer provides backup for the others.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to contain the chemical at the source, preventing it from entering the laboratory environment.

  • Chemical Fume Hood: All weighing, handling, and preparation of solutions involving this compound must be conducted inside a certified chemical fume hood.[4][11] This is critical to prevent inhalation of the powder and any potential vapors.

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[13][14]

Personal Protective Equipment (PPE): The Barrier Method

PPE provides a direct barrier between the user and the chemical. The selection of appropriate PPE is crucial and must be based on the specific tasks being performed.

PPE CategorySpecification and Rationale
Hand Protection Double gloving is recommended. Use nitrile gloves as the inner layer. For the outer layer, when handling the solid or concentrated solutions, thicker neoprene or butyl rubber gloves should be considered, as these offer better protection against phenols.[11] Causality: Nitrile provides good dexterity and splash protection, while neoprene/butyl rubber offers extended resistance to corrosive phenols. Gloves should be changed frequently and immediately upon contamination.[11]
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields are mandatory at a minimum.[13] When there is a risk of splashing (e.g., transferring solutions), chemical splash goggles and a full-face shield must be worn over the safety glasses.[3][11] Causality: This layered approach protects against impacts (glasses), liquid splashes (goggles), and full-face splashes (face shield).
Skin and Body Protection A flame-resistant lab coat, fully buttoned, is required.[15] Long pants and closed-toe shoes made of a non-porous material are also mandatory.[15] For larger-scale operations or where significant splashing is possible, a chemically resistant apron should be worn over the lab coat.[11]
Respiratory Protection Respiratory protection is generally not required if all work is conducted within a properly functioning chemical fume hood. If engineering controls are insufficient or during a large spill clean-up, a NIOSH-approved respirator with an organic vapor/particulate (P100) cartridge may be necessary.[4] A formal respiratory protection program, including fit testing, is required for respirator use.
Storage and Handling Protocols

Proper storage and handling procedures prevent accidental release and degradation of the material.

Experimental Workflow: Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Procedure P1 Verify Fume Hood Certification P2 Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) P1->P2 P3 Gather all necessary equipment and reagents P2->P3 H1 Weigh solid compound on a tared weigh paper or in a container P3->H1 Begin work H2 Carefully transfer solid to reaction vessel H1->H2 H3 Add solvent slowly to avoid splashing H2->H3 H4 Seal all containers immediately after use H3->H4 C1 Decontaminate work surface in fume hood H4->C1 Procedure complete C2 Segregate waste into appropriate containers C1->C2 C3 Remove outer gloves before leaving hood C2->C3 C4 Remove inner gloves and wash hands thoroughly C3->C4 FirstAid cluster_routes cluster_actions Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Ingestion Ingestion Exposure->Ingestion A_Inhale Move to fresh air. Seek immediate medical attention. Inhalation->A_Inhale A_Skin Remove contaminated clothing. Flush with copious water for 15+ min. Use safety shower if necessary. Seek immediate medical attention. Skin->A_Skin A_Eye Flush with eyewash for 15+ min, lifting eyelids. Seek immediate medical attention. Eye->A_Eye A_Ingest Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. Ingestion->A_Ingest

Caption: Immediate first aid actions following exposure to this compound.

  • Inhalation: Immediately move the affected person to fresh air. [11][14]If breathing is difficult or has stopped, trained personnel should provide artificial respiration. Seek immediate medical attention. [11][12]* Skin Contact: Speed is essential. Immediately remove all contaminated clothing. [12]Flush the affected skin area with copious amounts of water for at least 15-20 minutes, using a safety shower for large area contact. [4][12]Seek immediate medical attention. For phenol-type burns, after initial water flushing, application of polyethylene glycol (PEG 300 or 400) can be beneficial if available and personnel are trained in its use. [4]* Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15-20 minutes at an eyewash station, holding the eyelids open to ensure complete irrigation. [12]Remove contact lenses if present and easy to do so. Seek immediate medical attention. [3]* Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth thoroughly with water. [14]Seek immediate medical attention. [3]

Spill Response Protocol
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Isolate: Secure the area to prevent entry.

  • Assess: If the spill is large, involves a highly concentrated solution, or you are not trained to handle it, call your institution's emergency response team.

  • Small Spill Cleanup (Solid):

    • Ensure you are wearing appropriate PPE (double gloves, goggles, face shield, lab coat).

    • Gently cover the spill with an inert absorbent material like vermiculite, sand, or earth to avoid creating dust. [15] * Carefully sweep the material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Small Spill Cleanup (Liquid):

    • Use an inert absorbent material to contain and absorb the liquid.

    • Collect the absorbed material into a hazardous waste container.

    • Decontaminate the area.

Waste Disposal

All waste containing this compound, including contaminated PPE, absorbent materials from spills, and reaction residues, must be disposed of as hazardous chemical waste. [11]* Collect waste in a clearly labeled, sealed container.

  • Do not mix with other waste streams unless compatible.

  • Follow all institutional, local, and national regulations for hazardous waste disposal.

Conclusion

This compound is a valuable research chemical with a significant, multi-faceted hazard profile. Its toxicity is driven by the combined properties of an aromatic amine and a phenol, with its fluorination potentially influencing its metabolic pathway. While specific toxicological data is limited, a conservative approach based on well-understood structure-activity relationships mandates stringent safety protocols. Adherence to the hierarchy of controls—prioritizing engineering controls like fume hoods, supported by meticulous use of appropriate PPE and safe work practices—is non-negotiable for the protection of laboratory personnel. A thorough understanding of the emergency procedures outlined in this guide is equally critical to ensure a rapid and effective response in the event of an accident.

References

  • Loba Chemie. (2016, April 20). 3-AMINOPHENOL EXTRA PURE MSDS. [Link]

  • Verma, P., et al. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link]

  • Scientific Committee on Consumer Products (SCCP). (2007, March 21). Opinion on 4-amino-3-nitrophenol (B51). European Commission. [Link]

  • Phelps, M. A., et al. (2021, January 29). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. [Link]

  • O'Hagan, D. (2010, October 15). Chemical Aspects of Human and Environmental Overload with Fluorine. Chemical Society Reviews. [Link]

  • Princeton University Environmental Health & Safety. Phenol. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016, April 21). Phenol, 3-amino-: Human health tier II assessment. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18457315, this compound. [Link]

  • Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure. [Link]

  • University of California, Santa Barbara. Aniline Standard Operating Procedure. [Link]

  • Stahl, T., et al. (2011, August 6). Toxicology of perfluorinated compounds. ResearchGate. [Link]

  • The University of Queensland. Working Safely with Phenol Guideline. [Link]

  • Carl Roth GmbH + Co. KG. Safety Data Sheet: 3-Aminophenol. [Link]

  • New Jersey Department of Health. (2016, June). Aniline - Hazardous Substance Fact Sheet. [Link]

  • Wikipedia. Ammonia. (Viewed 2026-02-04). [Link]

Sources

Difference between 3-Amino-5-fluorophenol and 3-Aminophenol

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Scaffolds in Medicinal Chemistry & Drug Design

Executive Summary

This technical guide analyzes the structural, electronic, and functional divergences between 3-Aminophenol (3-AP) and its fluorinated analog, 3-Amino-5-fluorophenol (3-A-5-FP) .[1] While 3-AP serves as a commodity intermediate for dyes and basic agrochemicals, 3-A-5-FP represents a high-value scaffold in modern drug discovery.[1] The introduction of the fluorine atom at the C5 position induces profound electronic shifts—lowering pKa, enhancing lipophilicity, and blocking metabolic soft spots—making it a critical tool for "scaffold hopping" in kinase inhibitor and GPCR ligand design.

Part 1: Structural & Electronic Architecture[1]

The fundamental difference between these two molecules lies in the fluorine effect . In 3-AP, the benzene ring is electron-rich, driven by the resonance donation (+R) of both the hydroxyl (-OH) and amino (-NH₂) groups.[1] In 3-A-5-FP, the fluorine atom at the 5-position (meta to both functional groups) introduces a strong inductive withdrawal (-I) that counteracts this electron density.[1]

Physicochemical Comparison

The following data highlights the shift in properties relevant to Lipinski’s Rule of Five and ADMET profiling.

Property3-Aminophenol (3-AP)This compound (3-A-5-FP)Impact on Drug Design
Formula C₆H₇NOC₆H₆FNOFluorine adds ~18 Da.[1]
MW 109.13 g/mol 127.12 g/mol Negligible impact on size.[1]
LogP (Calc) ~0.18 - 0.21~0.85 - 1.10Key: F increases lipophilicity, improving membrane permeability.[1]
pKa (Phenol) 9.82~8.9 - 9.2 (Est.)F (-I effect) stabilizes the phenoxide anion, increasing acidity.[1]
pKa (Amine) 4.37~3.5 - 3.8 (Est.)F withdraws density from N lone pair, decreasing basicity.[1]
H-Bonding Donor/AcceptorDonor/Acceptor + Weak Acceptor (F)F can engage in orthogonal multipolar interactions.[1]
Electronic Vector Mapping

The diagram below illustrates the competing electronic forces. In 3-AP, the ring is activated.[1] In 3-A-5-FP, the fluorine atom acts as an "electronic brake," pulling density away from the ring carbons, which alters the nucleophilicity of the amine and the acidity of the phenol.

Electronic_Vectors cluster_0 3-Aminophenol (3-AP) cluster_1 This compound (3-A-5-FP) AP_Core Benzene Ring (Electron Rich) FP_Core Benzene Ring (Electron Modulated) AP_Core->FP_Core Fluorine Substitution Alters Reactivity OH -OH (+R, -I) OH->AP_Core Donation (+R) NH2 -NH2 (+R, -I) NH2->AP_Core Donation (+R) F_Atom -F (Strong -I) FP_Core->F_Atom Inductive Withdrawal (-I) OH_F -OH OH_F->FP_Core Reduced Donation NH2_F -NH2 NH2_F->FP_Core Reduced Basicity

Figure 1: Comparative electronic vectors. Green arrows indicate electron donation; yellow arrows indicate strong inductive withdrawal by Fluorine, deactivating the ring relative to the parent.

Part 2: Medicinal Chemistry & Reactivity[1][2]

Metabolic Blocking (The "Fluorine Wall")

One of the primary reasons to switch from 3-AP to 3-A-5-FP is metabolic stability .[1]

  • 3-AP Liability: The C4 and C6 positions (ortho/para to donors) are highly susceptible to oxidative metabolism by Cytochrome P450 enzymes, leading to quinone imines (toxic metabolites) or rapid clearance.[1]

  • 3-A-5-FP Advantage: The C-F bond is metabolically inert (Bond Dissociation Energy ~116 kcal/mol).[1] Placing fluorine at C5 blocks a potential site of hydroxylation and electronically deactivates the adjacent positions, extending the drug's half-life (

    
    ).[1]
    
Reactivity in Synthesis
  • Nucleophilicity: The amine in 3-A-5-FP is less nucleophilic than in 3-AP.[1] When coupling with electrophiles (e.g., acid chlorides, isocyanates), 3-A-5-FP requires stronger bases or higher temperatures.[1]

  • Acidity: The phenol in 3-A-5-FP is more acidic.[1] In Williamson ether syntheses (O-alkylation), the phenoxide forms more readily but is a "harder," less nucleophilic species, often requiring polar aprotic solvents (DMF, DMSO) to drive reaction kinetics.[1]

Part 3: Experimental Protocols

Synthesis of this compound

While 3-AP is commercially available in bulk, 3-A-5-FP is often synthesized de novo in the lab to ensure high purity.[1] The standard route involves the reduction of 3-fluoro-5-nitrophenol .[1]

Protocol: Catalytic Hydrogenation (Self-Validating) Rationale: This method avoids harsh Lewis acids that might cleave the C-F bond.[1]

  • Preparation: In a hydrogenation vessel, dissolve 3-fluoro-5-nitrophenol (1.0 eq) in MeOH (0.1 M concentration).

  • Catalyst Loading: Add 10 wt% Pd/C. Caution: Pd/C is pyrophoric.[1]

  • Reaction: Purge with N₂ (3x), then H₂ (3x). Stir under H₂ balloon (1 atm) at RT for 4-6 hours.

    • Validation Point: Monitor via TLC (50% EtOAc/Hexane).[1] The starting material (yellow spot) should disappear; the amine product (UV active, often stains purple with ninhydrin) will appear at a lower Rf due to the free amine.

  • Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.[1]

  • Purification: Concentrate filtrate. If the product is dark (oxidation), purify via flash chromatography (DCM/MeOH gradient).[1]

    • NMR Check: ¹H NMR should show the disappearance of aromatic nitro-associated protons and the appearance of a broad exchangeable singlet (-NH₂) around 3.5-5.0 ppm.[1] ¹⁹F NMR is the ultimate validator: look for a singlet around -110 to -115 ppm.[1]

DMPK Logic Flow (Decision Tree)

Use this workflow to determine when to substitute 3-AP with 3-A-5-FP.

DMPK_Workflow Start Lead Compound Analysis (Contains 3-Aminophenol Scaffold) Metab_Check Is metabolic clearance too high? Start->Metab_Check Site_ID Identify Metabolic Soft Spot (Is it the phenol ring?) Metab_Check->Site_ID Yes Decision_F Substitute with This compound Site_ID->Decision_F Yes Effect_1 Blocks C5 Metabolism Decision_F->Effect_1 Effect_2 Increases Lipophilicity (LogP) Decision_F->Effect_2 Effect_3 Lowers pKa (Bioavailability) Decision_F->Effect_3 Result Improved ADMET Profile (Candidate Selection) Effect_1->Result Effect_2->Result Effect_3->Result

Figure 2: Strategic decision tree for scaffold hopping from 3-AP to 3-A-5-FP in drug development.

Part 4: Safety & Handling

  • 3-Aminophenol: Known skin sensitizer and toxic if swallowed.[1] It oxidizes rapidly in air to brown/black tars.[1]

  • This compound: Shares the toxicity profile of the parent but with added stability.[1] However, fluorinated aromatics can sometimes exhibit unexpected mitochondrial toxicity.[1]

  • Handling: Always store under inert atmosphere (Argon/Nitrogen) at 4°C. The free amine is prone to oxidation; the hydrochloride salt (if available) is significantly more stable.[1]

References

  • PubChem. (2025).[1][2] this compound Compound Summary. National Library of Medicine.[1] [Link][1]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry.[1][3][4][5][6] Chemical Society Reviews, 37(2), 320-330.[1] [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition.[1] Science, 317(5846), 1881-1886.[1] [Link]

  • Gillis, E. P., et al. (2015).[1] Applications of Fluorine in Medicinal Chemistry.[1][7][3][4][5][6] Journal of Medicinal Chemistry, 58(21), 8315–8359.[1] [Link][1]

Sources

Methodological & Application

Technical Application Note: Optimized Schiff Base Synthesis using 3-Amino-5-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery, focusing on the synthesis of fluorinated Schiff bases. It synthesizes established protocols for aminophenols with specific adaptations required for the electron-deficient 3-Amino-5-fluorophenol scaffold.

Executive Summary & Scientific Rationale

The incorporation of fluorine into drug scaffolds is a pivotal strategy in modern medicinal chemistry, known as the "Fluorine Scan." The This compound scaffold offers a unique triad of properties:

  • Electronic Modulation: The fluorine atom at the 5-position exerts a strong inductive electron-withdrawing effect (-I), modulating the pKa of both the phenol and the amine.

  • Metabolic Stability: Fluorine substitution blocks potential metabolic oxidation sites on the aromatic ring, extending the half-life of the resulting pharmacophore.

  • Lipophilicity: The C-F bond increases lipophilicity (LogP), enhancing membrane permeability compared to the non-fluorinated parent compound.[1]

However, this electron-withdrawing nature renders the amine at position 3 less nucleophilic than simple aniline.[1] Consequently, standard Schiff base protocols must be optimized with precise acid catalysis to drive the condensation with aldehydes/ketones to completion.

Reaction Mechanism & Kinetic Considerations

The formation of the Schiff base (imine) proceeds via a reversible nucleophilic addition-elimination pathway. For this compound, the reaction equilibrium is sensitive to pH.[1]

  • Step 1 (Nucleophilic Attack): The amine lone pair attacks the carbonyl carbon.[2] Challenge: The 5-Fluoro group reduces the electron density on the nitrogen, slowing this step.

  • Step 2 (Carbinolamine Formation): Proton transfer yields the neutral carbinolamine intermediate.

  • Step 3 (Dehydration): Acid-catalyzed elimination of water forms the C=N bond. Optimization: Continuous water removal (Dean-Stark or molecular sieves) is often required to shift the equilibrium.[1]

Visualized Mechanism (DOT)

SchiffBaseMechanism Reactants Reactants (this compound + Aldehyde) Activation Carbonyl Activation (Acid Catalyst H+) Reactants->Activation Protonation Attack Nucleophilic Attack (Formation of Tetrahedral Intermediate) Activation->Attack + Amine Carbinolamine Carbinolamine (Unstable Intermediate) Attack->Carbinolamine Proton Transfer Dehydration Dehydration (-H2O) (Rate Limiting Step) Carbinolamine->Dehydration Acid Catalysis Imine Final Schiff Base (C=N Bond Formed) Dehydration->Imine Irreversible if water removed

Figure 1: Acid-catalyzed mechanism for Schiff base formation involving electron-deficient amines.[1]

Experimental Protocols

Pre-Reaction Checklist
  • Solvent Selection: Absolute Ethanol (EtOH) or Methanol (MeOH) are preferred.[1] For highly insoluble aldehydes, a 1:1 mixture of EtOH/Toluene can be used to enable azeotropic water removal.

  • Catalyst: Glacial Acetic Acid (AcOH) is standard.[1] For unreactive ketones, p-Toluenesulfonic acid (p-TSA) may be substituted.[1]

  • Stoichiometry: Use a slight excess of the aldehyde (1.1 eq) to ensure consumption of the fluorinated amine, which is harder to remove during purification.

Protocol A: Standard Solution-Phase Synthesis (Reflux)

Best for: Stable aromatic aldehydes and scaling up (grams to kilograms).[1]

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 mmol, 127.12 mg) in 10 mL of absolute Ethanol.

  • Activation: Add Glacial Acetic Acid (2-3 drops, catalytic amount). Stir for 5 minutes at room temperature to ensure protonation of the reaction medium (target pH 4-5).

  • Addition: Add the Aromatic Aldehyde (1.1 mmol) dropwise. If the aldehyde is solid, dissolve it in a minimal amount of ethanol before addition.

  • Reflux: Attach a reflux condenser. Heat the mixture to reflux (approx. 80°C) for 4–6 hours .

    • Monitoring: Check progress via TLC (Mobile phase: 30% Ethyl Acetate in Hexane).[1] The amine spot (polar, lower Rf) should disappear.

  • Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Scenario 1 (Precipitate forms): Filter the solid precipitate under vacuum.[1][3] Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).[1]

    • Scenario 2 (No precipitate): Concentrate the solvent to ~25% volume using a rotary evaporator.[1] Cool in an ice bath for 1 hour to induce crystallization.

  • Purification: Recrystallize from hot Ethanol/Water (9:1 ratio).

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: High-throughput screening, library generation, and low-yielding substrates.

  • Mixture: In a microwave-safe vial (capped), mix This compound (1.0 mmol) and Aldehyde (1.0 mmol) with a minimal amount of Ethanol (1-2 mL).

  • Catalysis: Add 1 drop of Glacial Acetic Acid.

  • Irradiation: Irradiate at 140 Watts and 60°C for 5–10 minutes .

  • Work-up: Pour the reaction mixture into crushed ice. The Schiff base typically precipitates immediately. Filter and wash as described in Protocol A.

    • Advantage:[1][4][5] Drastically reduced reaction time and often higher yields due to efficient energy transfer.[1]

Characterization & Data Interpretation

Successful synthesis must be validated using the following spectroscopic markers.

TechniqueDiagnostic SignalInterpretation
FT-IR 1615–1630 cm⁻¹ (Strong)Appearance of C=N (Azomethine) stretch.[1]
3300–3400 cm⁻¹ (Broad)Retention of Phenolic -OH .[1] Disappearance of Amine -NH₂ doublets.[1]
¹H NMR δ 8.2 – 8.8 ppm (Singlet)The Azomethine proton (-N=CH-) is the definitive proof of condensation.
δ ~9.5–10.0 ppm (Singlet)Phenolic -OH proton (often broad).[1]
¹⁹F NMR δ -110 to -115 ppm Diagnostic shift for Fluorine on the aromatic ring.[1] Crucial for confirming ring integrity.
Mass Spec [M+H]⁺ peakConfirms molecular weight.
Experimental Workflow Diagram

Workflow Start Start: this compound (1.0 eq) + Aldehyde (1.1 eq) Solvent Dissolve in EtOH Add cat. AcOH Start->Solvent Reaction Reflux (4-6h) OR Microwave (10 min) Solvent->Reaction TLC TLC Check (Disappearance of Amine) Reaction->TLC TLC->Reaction Incomplete Workup Cool & Filter Precipitate (Wash with Cold EtOH) TLC->Workup Complete Purify Recrystallization (EtOH/Water) Workup->Purify Analyze Characterization (NMR, IR, MS) Purify->Analyze

Figure 2: Step-by-step experimental workflow for synthesis and purification.

Troubleshooting & Critical Notes

  • "Oiling Out": If the product separates as an oil rather than a solid, re-dissolve in warm ethanol and add water dropwise until slightly turbid. Scratch the glass side with a spatula and refrigerate overnight.

  • Hydrolysis: Schiff bases are hydrolytically unstable in acidic aqueous environments.[1] Ensure all glassware is dry and avoid using excess aqueous acid during workup.[1]

  • Zwitterionic Interference: The this compound can exist as a zwitterion.[1] If solubility is an issue in ethanol, use DMSO or DMF for the reaction, though workup will require pouring into water to precipitate the product.

Applications in Drug Discovery

The resulting fluorinated Schiff bases are versatile intermediates:

  • Metal Complexation: The phenolic -OH (meta to nitrogen) allows for the formation of supramolecular coordination networks, distinct from the chelation seen in 2-aminophenol derivatives [1].

  • Bioactivity: Fluorinated Schiff bases have demonstrated enhanced antifungal and antibacterial activity against resistant strains (e.g., C. albicans, S. aureus) due to improved lipophilicity facilitating cell wall penetration [2, 3].[1]

  • Kinase Inhibition: The scaffold mimics the ATP-binding hinge region of several protein kinases, making these derivatives potential anticancer candidates [4].[1]

References

  • Schiff Base Coordination Chemistry

    • Title: Synthesis and Study of Schiff base Ligands[3][6][7][8][9][10]

    • Source: IOSR Journal of Applied Chemistry
    • URL:[Link]

  • Antimicrobial Applications

    • Title: Synthesis, Spectral and Biological Studies of Schiff Bases Derived
    • Source: ResearchG
    • URL:[Link]

  • Fluorine in Drug Design

    • Title: Tactical Applications of Fluorine in Drug Design and Development[11]

    • Source: ResearchGate[11][12]

    • URL:[Link]

  • Fluorinated Schiff Base Synthesis

    • Title: Efficient mechanochemical synthesis of new fluorin
    • Source: Chemistry Central Journal (BMC Chemistry)[1]

    • URL:[Link][1]

Sources

Diazotization protocols for 3-Amino-5-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Regioselective Diazotization of 3-Amino-5-fluorophenol

Abstract: This technical guide provides detailed protocols and expert insights for the successful diazotization of this compound, a critical starting material in the synthesis of advanced pharmaceutical and agrochemical compounds. The resulting 3-fluoro-5-hydroxyphenyldiazonium salt is a highly versatile intermediate. This document outlines the underlying reaction mechanism, critical safety protocols for handling thermally sensitive diazonium salts, a step-by-step experimental procedure, and a comprehensive troubleshooting guide to empower researchers in achieving consistent and safe outcomes.

Introduction and Significance

This compound is a key aromatic building block whose value is unlocked through the transformation of its primary amino group. The diazotization reaction, which converts this amine into a diazonium salt (-N₂⁺), is a cornerstone of synthetic organic chemistry.[1][2] This transformation converts the amino group into an excellent leaving group (N₂ gas), enabling a wide array of subsequent nucleophilic substitution reactions.

The resulting 3-fluoro-5-hydroxyphenyldiazonium salt is not typically isolated due to its inherent instability.[3][4] Instead, it serves as a transient but powerful intermediate, reacting in situ in widely used transformations such as the Sandmeyer, Schiemann, and Gattermann reactions.[2][5][6] These follow-on reactions allow for the precise introduction of halides (-F, -Cl, -Br, -I), cyano (-CN), hydroxyl (-OH), and other functional groups onto the aromatic ring, often in substitution patterns not achievable through direct electrophilic aromatic substitution.[5] Mastering this protocol is therefore essential for the development of complex fluorinated molecules in drug discovery and materials science.

The Diazotization Mechanism: A Stepwise View

The conversion of a primary aromatic amine to a diazonium salt proceeds through a well-established mechanism involving the electrophilic attack of a nitrosonium ion (N=O⁺) on the amine.

Causality of Reagents:

  • Sodium Nitrite (NaNO₂): The source of the nitroso group.

  • Mineral Acid (HCl, H₂SO₄): Serves two critical functions: (1) It protonates sodium nitrite to generate nitrous acid (HNO₂) in situ. (2) A second equivalent of acid protonates nitrous acid, allowing it to lose water and form the highly electrophilic nitrosonium ion, the key reactant.[2]

The reaction proceeds as follows:

  • Formation of Nitrous Acid: NaNO₂ + HCl → HNO₂ + NaCl

  • Formation of the Nitrosonium Ion: HNO₂ + H⁺ ⇌ H₂O⁺-NO → H₂O + NO⁺

  • Electrophilic Attack: The lone pair of the primary amine attacks the nitrosonium ion.

  • Proton Transfers & Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the resonance-stabilized diazonium ion.

Diazotization_Mechanism cluster_0 Step 1: Nitrosonium Ion Formation cluster_1 Step 2: Diazonium Salt Formation NaNO2 NaNO₂ HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 + HCl HCl HCl H2O_NO H₂O⁺-NO HNO2->H2O_NO + H⁺ NO_plus NO⁺ (Nitrosonium Ion) H2O_NO->NO_plus - H₂O Amine Ar-NH₂ (this compound) N_Nitrosoamine Ar-NH₂⁺-NO Amine->N_Nitrosoamine + NO⁺ Diazohydroxide Ar-N=N-OH N_Nitrosoamine->Diazohydroxide Rearrangement & -H⁺ Diazonium Ar-N₂⁺ (Diazonium Salt) Diazohydroxide->Diazonium + H⁺, -H₂O

Caption: Mechanism of Aromatic Diazotization.

Critical Safety Protocols: Managing Reaction Hazards

Diazotization reactions are highly exothermic and the resulting diazonium salts can be explosively unstable if isolated.[4] Adherence to strict safety protocols is non-negotiable.

Inherent Hazards:

  • Diazonium Salts: Many diazonium salts are thermally unstable and sensitive to shock and friction, particularly in the solid, dry state.[3] They can decompose violently, releasing nitrogen gas and generating significant heat.[4][7] For this reason, they are almost always generated and used in cold, dilute solutions without isolation.

  • Sodium Nitrite (NaNO₂): A strong oxidizing agent that can enhance the combustion of other substances.[8][9] It is also acutely toxic if ingested.[10]

  • Thermal Runaway: The reaction is exothermic.[4] If the addition of sodium nitrite is too rapid or cooling is insufficient, the reaction temperature can rise uncontrollably, leading to rapid decomposition of the diazonium salt and a potential explosion.

Cardinal Rules for Safe Operation:

  • Strict Temperature Control: The reaction must be maintained between 0 °C and 5 °C at all times using an ice-salt bath or a cryocooler.[4][11] Low temperatures are critical to ensure the stability of the diazonium salt.

  • Controlled Reagent Addition: The sodium nitrite solution must be added slowly and sub-surface to prevent localized high concentrations and overheating.

  • Stoichiometric Reagents: Use only a stoichiometric amount of sodium nitrite. A large excess can lead to unwanted side reactions and complicates the quenching step.[3]

  • Continuous Monitoring: Constantly monitor the reaction temperature with a calibrated thermometer.

  • Quenching Excess Nitrous Acid: After the reaction is complete, any residual nitrous acid must be destroyed. This is typically done by adding a small amount of urea or sulfamic acid, which converts HNO₂ into N₂ gas, CO₂, and H₂O.[12][13]

  • Use In Situ: Never attempt to isolate the 3-fluoro-5-hydroxyphenyldiazonium salt. The solution should be used immediately in the subsequent synthetic step.[1]

  • Proper Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves. The entire procedure must be conducted inside a certified chemical fume hood.

Experimental Protocol: Direct Diazotization Method

This protocol details the standard "Direct Method" for the diazotization of this compound for immediate use in subsequent reactions.

Materials & Reagents:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Urea or Sulfamic Acid

  • Starch-iodide test paper

  • Distilled Water

  • Ice

Equipment:

  • Jacketed reaction vessel or a beaker in an ice-salt bath

  • Overhead mechanical stirrer

  • Dropping funnel

  • Low-temperature thermometer

  • Magnetic stir bar and plate (for reagent prep)

Procedure:

  • Amine Solution Preparation: In the reaction vessel, suspend 1.0 equivalent of this compound in distilled water (approx. 5-10 mL per gram of amine).

  • Acidification: While stirring, slowly add 2.5 to 3.0 equivalents of concentrated mineral acid (e.g., HCl). Some warming may occur. Stir until a clear solution or a fine, uniform slurry is obtained.

  • Cooling: Cool the mixture to 0 °C using an ice-salt bath. Ensure the temperature is stable before proceeding.

  • Nitrite Solution Preparation: In a separate beaker, dissolve 1.0 to 1.05 equivalents of sodium nitrite in a minimal amount of cold distilled water. Keep this solution on ice.

  • Diazotization: Transfer the cold sodium nitrite solution to the dropping funnel. Add the nitrite solution dropwise to the stirred amine-acid mixture. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition. This step is exothermic. The rate of addition should be dictated by the ability to maintain this temperature range.

  • Monitoring for Completion: After the addition is complete, continue stirring at 0-5 °C for an additional 15-30 minutes. To check for completion, take a drop of the reaction mixture and spot it on starch-iodide paper. The appearance of an immediate dark blue-black color indicates the presence of a slight excess of nitrous acid, signaling the end of the reaction.[14] If the test is negative, add a small additional amount of the nitrite solution and test again after 10 minutes.

  • Quenching: Once a positive starch-iodide test is confirmed, destroy the excess nitrous acid by adding small portions of urea or sulfamic acid. Continue adding until a sample of the reaction mixture no longer gives a positive test on starch-iodide paper. You will observe some gas evolution (N₂) during this step.

  • Immediate Use: The resulting cold, clear solution of 3-fluoro-5-hydroxyphenyldiazonium salt is now ready for immediate use in the next synthetic step (e.g., Sandmeyer reaction). Do not store this solution.

Caption: Experimental Workflow for the Diazotization of this compound.

Data Summary and Troubleshooting

Quantitative Parameter Summary
ParameterRecommended Value/RangeRationale & Key Considerations
Stoichiometry (Amine:Acid:Nitrite) 1 : 2.5-3.0 : 1.0-1.05Excess acid is required to fully protonate the amine and generate the nitrosonium ion. A slight excess of nitrite ensures complete reaction.
Reaction Temperature 0 °C to 5 °CCritical. Prevents thermal decomposition of the unstable diazonium salt, minimizing side reactions and ensuring safety.[4][11][15]
Reaction Time 30 - 60 minutesTypically rapid, but depends on scale and rate of addition. Monitor with starch-iodide paper for endpoint determination.
Monitoring Method Starch-Iodide PaperA reliable and simple visual test to confirm the presence of a slight excess of nitrous acid, indicating complete consumption of the primary amine.[14]
Quenching Agent Urea or Sulfamic AcidSafely neutralizes excess nitrous acid, preventing unwanted side reactions in subsequent steps.[12]
Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Starch-iodide test remains negative after full nitrite addition. - Insufficient sodium nitrite added.- Nitrite solution has degraded.- Prepare a fresh, concentrated solution of sodium nitrite.- Add small, measured portions of the new nitrite solution until the test is positive.
Reaction mixture develops a dark brown or tarry appearance. - Temperature exceeded 5 °C, causing decomposition.- Reaction was left for too long before use.- Improve cooling efficiency (check ice bath, stirrer speed).- Ensure the nitrite is added slowly.- Use the diazonium solution immediately upon formation.
Excessive foaming or gas evolution during nitrite addition. - Nitrite solution added too quickly.- Inefficient stirring leading to localized "hot spots."- Immediately stop the addition.- Increase stirring speed to improve mixing and heat dissipation.- Resume addition at a much slower rate once the temperature is stable and below 5 °C.
Low yield in the subsequent Sandmeyer reaction. - Incomplete diazotization.- Decomposition of the diazonium salt before the catalyst was added.- Ensure the diazotization goes to completion (positive starch-iodide test).- Ensure the diazonium solution is kept cold and used promptly.- Add the diazonium solution to the catalyst solution, not the other way around (if applicable).

References

  • New Diazo Process - DTIC. (n.d.). Defense Technical Information Center.
  • Exploring Flow Procedures for Diazonium Formation. (2016). MDPI. Retrieved February 4, 2026, from [Link]

  • Estimation of p-Aminophenol via Diazotization and Coupling Reaction with 4-Chlororesorcinol –Application on Paracetamol. (2022). Rafidain Journal of Science.
  • Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres. (2009). Science Alert. Retrieved February 4, 2026, from [Link]

  • Diazotisation - Organic Chemistry Portal. (n.d.). Organic-chemistry.org. Retrieved February 4, 2026, from [Link]

  • Organic Syntheses Procedure: Preparation of a Salt-Free Azo Dye. (n.d.). Organic Syntheses. Retrieved February 4, 2026, from [Link]

  • Reactive Chemical Hazards of Diazonium Salts. (2025). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Sandmeyer Reaction | OrganicChemGuide. (n.d.). OrganicChemGuide. Retrieved February 4, 2026, from [Link]

  • Safety Data Sheet: Sodium nitrite. (n.d.). Carl ROTH. Retrieved February 4, 2026, from [Link]

  • Sodium nitrite - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved February 4, 2026, from [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • Sodium Nitrite food grade E250 - Safety data sheet. (2023). Retrieved February 4, 2026, from [Link]

  • Risk Assessment in a Chemical Laboratory Following an Explosive Incident Involving a Novel Diazonium Compound. (2025). ACS Publications. Retrieved February 4, 2026, from [Link]

  • ICSC 1120 - SODIUM NITRITE. (n.d.). International Labour Organization. Retrieved February 4, 2026, from [Link]

  • Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Organic-chemistry.org. Retrieved February 4, 2026, from [Link]

  • Safety Data Sheet Sodium Nitrite, Granular Super Free-Flowing Technical Grade. (2025). Chemtrade. Retrieved February 4, 2026, from [Link]

  • Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). (2025). Maximum Academic Press. Retrieved February 4, 2026, from [Link]

  • Sandmeyer Reaction Mechanism. (n.d.). BYJU'S. Retrieved February 4, 2026, from [Link]

Sources

Application Notes & Protocols: Leveraging 3-Amino-5-fluorophenol as a Versatile Scaffold in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 3-Amino-5-fluorophenol in Oncology Research

In the landscape of modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount to the efficient discovery of novel therapeutic agents. This compound emerges as a compelling starting scaffold for the synthesis of new anticancer drug candidates. Its utility is rooted in a combination of versatile chemical reactivity and strategic structural features. The molecule possesses three key functional sites for chemical modification: a nucleophilic amino group, an acidic phenolic hydroxyl group, and the aromatic ring itself, which can undergo further substitution.

The incorporation of a fluorine atom is a well-established strategy in drug design. Fluorine's high electronegativity and small size can significantly modulate a molecule's physicochemical properties, including metabolic stability, membrane permeability, and binding affinity to target proteins, often by forming favorable hydrogen bonds or other non-covalent interactions. This guide provides a comprehensive overview of the strategic application of this compound, detailing synthetic derivatization strategies, key anticancer mechanisms, and robust protocols for biological evaluation.

Part 1: Synthesis of Bioactive Derivatives from the this compound Scaffold

The true potential of this compound is unlocked through its chemical derivatization to create diverse libraries of compounds. The amino and hydroxyl groups serve as primary handles for modification through common synthetic reactions.

Core Synthetic Strategies

The derivatization of the this compound core can be systematically approached to explore a wide chemical space. Key strategies include:

  • N-Acylation/Sulfonylation: The amino group can be readily acylated with various carboxylic acids or sulfonylated with sulfonyl chlorides to introduce a wide range of substituents. This modification is crucial for modulating lipophilicity and introducing new pharmacophoric elements.

  • O-Alkylation/Arylation: The phenolic hydroxyl group can be alkylated or arylated to explore interactions with different pockets of a target protein and to fine-tune solubility and metabolic properties.

  • Molecular Hybridization: This advanced strategy involves combining the this compound scaffold with other known bioactive pharmacophores, such as those found in kinase inhibitors or DNA-interacting agents, to create hybrid molecules with potentially synergistic or novel mechanisms of action.[1]

cluster_reactions Primary Derivatization Reactions cluster_products Resulting Compound Libraries scaffold This compound (Starting Scaffold) n_acyl N-Acylation / N-Sulfonylation scaffold->n_acyl RCOCl or RSO2Cl o_alkyl O-Alkylation / O-Arylation scaffold->o_alkyl R-X, Base hybrid Molecular Hybridization scaffold->hybrid Coupling Partner amides Amide & Sulfonamide Derivatives n_acyl->amides ethers Ether Derivatives o_alkyl->ethers hybrids Hybrid Molecules hybrid->hybrids

Caption: General workflow for creating derivative libraries from this compound.

Protocol: General Procedure for N-Acylation of this compound

This protocol describes a standard method for synthesizing an amide derivative, a foundational step in building a compound library.

Objective: To synthesize N-(3-fluoro-5-hydroxyphenyl)acetamide as a representative example.

Materials:

  • This compound

  • Acetyl chloride

  • Pyridine (or another suitable base, e.g., triethylamine)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM. Cool the solution to 0°C using an ice bath.

  • Base Addition: Add pyridine (1.1 eq) to the solution and stir for 5 minutes. The base acts as a scavenger for the HCl byproduct.

  • Acylating Agent Addition: Add acetyl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, dropwise to the cooled reaction mixture via a dropping funnel over 15-20 minutes.

    • Causality Note: Slow addition is critical to control the exothermic reaction and prevent the formation of side products.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Aqueous Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(3-fluoro-5-hydroxyphenyl)acetamide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Key Anticancer Mechanisms of Aminophenol Derivatives

Derivatives synthesized from aminophenol scaffolds have been shown to exert their anticancer effects through a variety of mechanisms. Understanding these pathways is crucial for rational drug design and lead optimization.

Induction of Oxidative Stress and Apoptosis

A prominent mechanism for some aminophenol derivatives is the induction of an imbalance in the cellular redox state.[2] These compounds can lead to the generation of reactive oxygen species (ROS), which are highly reactive molecules that can cause significant damage to cellular components.

  • Mechanism: Elevated ROS levels lead to lipid peroxidation, damaging cell membranes, and cause oxidative DNA damage. This cellular stress triggers intrinsic apoptotic pathways. The cell cycle may be arrested to allow for repair, but if the damage is too severe, programmed cell death (apoptosis) is initiated.[2] This process often involves the activation of caspase cascades, which are the executioners of apoptosis.

drug Aminophenol Derivative ros Increased Cellular ROS Production drug->ros stress Oxidative Stress ros->stress lipid Lipid Peroxidation dna Oxidative DNA Damage cycle Cell Cycle Arrest dna->cycle apoptosis Apoptosis (Programmed Cell Death) dna->apoptosis Severe Damage stress->lipid stress->dna cycle->apoptosis Repair Failure

Caption: Pathway of ROS-induced apoptosis by aminophenol derivatives.

Kinase Inhibition

Protein kinases are critical regulators of cell signaling pathways that control cell growth, proliferation, and survival. Their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[3] Many small molecule inhibitors are designed to compete with ATP in the kinase catalytic site. The aminophenol scaffold can serve as a foundation for building potent kinase inhibitors.

  • Mechanism: Derivatives of this compound can be designed to fit into the ATP-binding pocket of specific kinases, such as Pyruvate Dehydrogenase Kinases (PDKs) or Epidermal Growth Factor Receptor (EGFR).[4][5] The amino group can act as a hydrogen bond donor, while the phenolic hydroxyl can be a donor or acceptor. The fluorinated phenyl ring can form favorable interactions within the hydrophobic regions of the binding site. By blocking the kinase's activity, these inhibitors can shut down aberrant signaling pathways, leading to reduced proliferation and cancer cell death.[6]

Cell Cycle Arrest and DNA Damage

Many effective anticancer agents work by causing DNA damage or interfering with the machinery of cell division, leading to cell cycle arrest and subsequent apoptosis.[7]

  • Mechanism: Certain fluorinated derivatives have been shown to inhibit the cell cycle, often at the G2/M or sub-G1 phase, and induce DNA fragmentation.[7] This suggests an interference with either the mitotic apparatus or the DNA replication and repair mechanisms. The ultimate outcome of sustained cell cycle arrest is often the initiation of apoptosis.

Part 3: Protocols for In Vitro Evaluation of Anticancer Activity

Once a library of derivatives has been synthesized, a systematic evaluation of their biological activity is required. The following protocols provide a standard workflow for preliminary anticancer screening.

Workflow for Preliminary Anticancer Screening

start Synthesized Derivative Library screen Primary Screen: Cell Viability Assay (e.g., MTT) start->screen ic50 Determine IC50 Values & Select Hits screen->ic50 selectivity Selectivity Testing: Normal vs. Cancer Cells ic50->selectivity mechanistic Mechanism of Action Studies (Apoptosis, Cell Cycle, etc.) selectivity->mechanistic end Lead Compound Identification mechanistic->end

Sources

Coupling reactions involving 3-Amino-5-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Coupling Reactions of 3-Amino-5-fluorophenol

Executive Summary

This compound (CAS: 1167055-92-6) is a high-value pharmacophore scaffold, particularly prevalent in the design of Type I and Type II kinase inhibitors (e.g., RET, BRAF, and TEAD inhibitors). Its structural utility lies in the "Meta-Fluoro Effect" : the fluorine atom at the 5-position modulates the pKa of the phenol (~9.2) and aniline (~3.[1]5) without imposing the steric bulk of a chlorine or methyl group. This allows for precise hydrogen-bond networking within the ATP-binding pocket while enhancing metabolic stability against ring oxidation.

This guide provides field-proven protocols for the chemoselective functionalization of this amphoteric scaffold. We address the primary synthetic challenge: differentiating the nucleophilic aniline nitrogen from the phenolic oxygen.

Chemoselectivity & Strategic Planning

The reactivity profile of this compound is governed by the electron-withdrawing nature of the fluorine and hydroxyl groups.

  • Aniline (N-center): Reduced nucleophilicity compared to unsubstituted aniline due to the inductive effect of fluorine. Requires activated electrophiles or catalysis (Buchwald-Hartwig).

  • Phenol (O-center): Acidic (pKa ~9.2). Under basic conditions (K₂CO₃/Cs₂CO₃), the phenoxide is a potent nucleophile, often outcompeting the neutral aniline for alkyl halides.

Decision Tree: Functionalization Strategy

The following workflow dictates the optimal pathway based on the target moiety.

Chemoselectivity Start Starting Material: This compound Target Target Moiety? Start->Target Amide Amide/Hinge Binder (N-Acylation/SNAr) Target->Amide Aniline Mod Ether Ether/Tail Region (O-Alkylation) Target->Ether Phenol Mod Biaryl Biaryl Amine (C-N Coupling) Target->Biaryl Aniline Mod Direct_N Protocol 1: Direct N-Acylation/SNAr (Acidic/Neutral conditions) Amide->Direct_N Protect Step A: N-Boc Protection Ether->Protect High Fidelity Route O_Alk Protocol 2: O-Alkylation (Base: K2CO3/DMF) Ether->O_Alk Direct Route (Risk: N-alk) Buchwald Protocol 3: Buchwald-Hartwig (Pd-Catalysis) Biaryl->Buchwald Protect->O_Alk Deprotect Step C: TFA Deprotection O_Alk->Deprotect

Figure 1: Chemoselectivity decision tree for this compound functionalization.

Detailed Experimental Protocols

Protocol 1: N-Arylation via SₙAr (Kinase Hinge Synthesis)

Application: Synthesis of anilinoquinazolines (e.g., RET inhibitors). Mechanism: Nucleophilic aromatic substitution on an electron-deficient heterocycle. The aniline acts as the nucleophile. Acid catalysis prevents phenoxide formation, ensuring N-selectivity.

Reagents:

  • Substrate: this compound (1.0 equiv)[2]

  • Electrophile: 4-Chloro-6,7-dimethoxyquinazoline (1.0 equiv)

  • Solvent: Isopropanol (IPA) or Ethanol

  • Catalyst: HCl (4M in dioxane, 0.1 equiv) or catalytic acetic acid.

Procedure:

  • Dissolution: Dissolve the chloro-quinazoline (1.0 g) and this compound (1.1 equiv) in IPA (10 mL/g).

  • Activation: Add catalytic HCl (or 1 eq of AcOH). Note: Protonation of the quinazoline N1 activates the C4-position for nucleophilic attack.

  • Reaction: Reflux at 85°C for 2–4 hours. The product often precipitates as the hydrochloride salt.

  • Workup: Cool to room temperature. Filter the precipitate.[3] Wash with cold IPA and Et₂O.

  • Free Base Formation: Suspend the solid in DCM/MeOH (9:1) and wash with saturated NaHCO₃. Dry organic layer over MgSO₄ and concentrate.

Yield: Typically 85–95%. Selectivity: >99% N-arylation (Phenol remains protonated under acidic conditions).

Protocol 2: Chemoselective O-Alkylation

Application: Installing solubilizing tails or steric probes. Challenge: Direct alkylation with alkyl halides can lead to N-alkylation or N,O-dialkylation. Strategy: Use the "Hard/Soft" principle. The phenoxide (Hard nucleophile) reacts faster with alkyl halides in polar aprotic solvents than the neutral aniline.

Reagents:

  • Substrate: this compound (1.0 equiv)[2]

  • Alkylating Agent: Alkyl Bromide/Iodide (1.05 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (1.5 equiv) - Anhydrous, micronized.

  • Solvent: DMF or Acetone (0.2 M concentration)

Procedure:

  • Deprotonation: To a solution of this compound in DMF at 0°C, add K₂CO₃. Stir for 15 minutes. The solution will turn slightly yellow (phenoxide formation).

  • Addition: Add the alkyl halide dropwise.

  • Reaction: Allow to warm to RT. Stir for 4–12 hours. Monitor by LCMS.

    • Critical: Do not heat above 60°C unless necessary, as this promotes N-alkylation.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF) and 1x with brine.

  • Purification: Flash chromatography (Hexane/EtOAc).

Optimization Tip: If N-alkylation is observed (>5%), switch to the Boc-Protection Route :

  • Treat this compound with Boc₂O (1.0 eq) in THF/Reflux (N-protection is spontaneous).

  • Perform O-alkylation as above.

  • Deprotect with TFA/DCM.

Protocol 3: Buchwald-Hartwig Cross-Coupling

Application: Coupling with unactivated aryl halides. System: Pd₂dba₃ / XPhos. This bulky, electron-rich ligand facilitates oxidative addition to the aryl halide and reductive elimination of the amine.

Reagents:

  • Aryl Halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: XPhos (4 mol%) or BrettPhos (for difficult substrates).

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (for non-base-sensitive substrates).

  • Solvent: 1,4-Dioxane or Toluene (degassed).

Procedure:

  • Inert Atmosphere: Charge a reaction vial with Aryl Halide, Amine, Base, Pd source, and Ligand. Purge with Argon for 5 minutes.

  • Solvation: Add degassed solvent. Seal the vial.

  • Reaction: Heat to 100°C for 12 hours.

  • Workup: Filter through a Celite pad.[1][4] Concentrate.

  • Purification: Silica gel chromatography. Note: Phenolic products can streak; add 1% AcOH to the eluent.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
N,O-Dialkylation Base too strong or Temp too high.Switch from Cs₂CO₃ to K₂CO₃. Lower temp to RT. Use Boc-protection strategy.
Low Yield (Amide) Aniline is deactivated by Fluorine.Use stronger coupling agents (HATU or T3P) with Pyridine/DMAP.
Oxidation Electron-rich phenol oxidizing.Perform reactions under Argon. Add antioxidant (e.g., BHT) if storing intermediates.
Poor Solubility Zwitterionic character.Do not use pure water for workups. Maintain pH < 4 or > 10 to keep species ionic, or use polar organics (DCM/MeOH).

References

  • Synthesis of RET Kinase Inhibitors (Anilinoquinazolines)

    • Paper: "The discovery of 2-substituted phenol quinazolines as potent RET kinase inhibitors."
    • Source: NIH / PubMed Central.
    • Link:[Link]

  • Synthesis of Intermediate (Reduction of 3-fluoro-5-nitrophenol)
  • General Buchwald-Hartwig Protocols: Guide: "Buchwald-Hartwig Amination User Guide." Source: Sigma-Aldrich / Merck.
  • Selective Alkylation of Aminophenols

    • Paper: "Selective alkylation of aminophenols."[5]

    • Source: Arkivoc (2010).[5]

    • Link:[Link]

Sources

Application Note: Selective Reduction of 3-Fluoro-5-nitrophenol to 3-Amino-5-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The conversion of 3-fluoro-5-nitrophenol (CAS 2369-10-0) to 3-amino-5-fluorophenol (CAS 1167055-92-6) is a pivotal transformation in the synthesis of kinase inhibitors and fluorinated bio-isosteres. While nitro reduction is a textbook reaction, the presence of both a phenolic hydroxyl group and a meta-fluorine atom introduces specific chemoselectivity challenges.

Direct catalytic hydrogenation (Method A) offers high atom economy but carries the risk of hydrodefluorination (C-F cleavage) if catalyst loading or hydrogen pressure is not strictly controlled. Conversely, chemical reduction using Iron/Ammonium Chloride (Method B) provides superior functional group tolerance, eliminating the risk of defluorination, though it generates solid waste.

This guide details both protocols, providing a decision matrix for researchers to select the optimal route based on scale and equipment availability.

Reaction Mechanism & Pathway[1][2]

The reduction of the nitro group proceeds through a stepwise electron transfer mechanism. Understanding the intermediates is critical for troubleshooting incomplete conversions (often stalled at the hydroxylamine stage).

Mechanistic Pathway (DOT Diagram)

NitroReduction Nitro 3-Fluoro-5-nitrophenol (Starting Material) Nitroso Nitroso Intermediate (Transient) Nitro->Nitroso 2e- / 2H+ HydroxylAmine Aryl Hydroxylamine (Common Impurity) Nitroso->HydroxylAmine 2e- / 2H+ Amine This compound (Product) HydroxylAmine->Amine 2e- / 2H+ (Rate Limiting Step)

Figure 1: Stepwise reduction pathway. Incomplete reduction often results in the accumulation of the hydroxylamine intermediate, which can be identified by LC-MS [M+16 mass shift relative to amine].

Method A: Catalytic Hydrogenation (Pd/C)

Best for: Clean profiles, ease of workup, and gram-scale synthesis. Critical Control Point: Prevention of hydrodefluorination.

Principles of Selectivity

Palladium on Carbon (Pd/C) is highly active. To prevent the cleavage of the C-F bond:

  • Solvent Choice: Use Ethanol or Methanol. Avoid acidic media which accelerates oxidative addition of Pd into the C-F bond.

  • Temperature: Maintain ambient temperature (20–25 °C).

  • Pressure: Restrict H₂ pressure to 1 atm (balloon) or max 3 bar.

Protocol Steps
  • Preparation: In a nitrogen-flushed round-bottom flask, dissolve 3-fluoro-5-nitrophenol (1.0 eq) in anhydrous Ethanol (10 mL/g).

  • Catalyst Addition: Carefully add 10% Pd/C (5 wt% loading relative to substrate) under an inert atmosphere.

    • Safety Note: Pd/C is pyrophoric. Do not add to dry solvent; wet the catalyst with a small amount of water or toluene if possible, or add to the solution under N₂ flow.

  • Hydrogenation: Purge the vessel with H₂ gas (balloon or manifold) three times. Stir vigorously at Room Temperature under 1 atm H₂.

  • Monitoring: Monitor by TLC (System: 50% EtOAc/Hexanes) or LC-MS. Reaction typically completes in 2–4 hours .

    • Endpoint: Disappearance of starting material and hydroxylamine intermediate.

  • Workup: Filter the mixture through a Celite® pad to remove the catalyst. Wash the pad with Ethanol.[1]

    • Caution: Do not let the filter cake dry out completely (fire hazard). Keep wet with water after filtration.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine.

Method B: Iron/Ammonium Chloride Reduction

Best for: High selectivity, avoiding defluorination, and labs without hydrogenation apparatus. Mechanism: Single Electron Transfer (SET) from zero-valent Iron.

Principles of Selectivity

This method operates under mild aqueous conditions. The NH₄Cl acts as an electrolyte and a mild proton source, buffering the pH to prevent phenoxide formation and ensuring the fluorine atom remains intact.

Protocol Steps
  • Solvent System: Prepare a mixture of Ethanol:Water (3:1 v/v) .

  • Mixing: Dissolve 3-fluoro-5-nitrophenol (1.0 eq) in the solvent (10 mL/g). Add Ammonium Chloride (NH₄Cl, 5.0 eq).

  • Activation: Add Iron Powder (Fe, 325 mesh, 5.0 eq) to the stirred solution.

  • Reaction: Heat the mixture to reflux (approx. 70–80 °C) with vigorous stirring.

    • Observation: The reaction mixture will turn dark/rusty brown.

  • Monitoring: Check TLC every 30 minutes. Reaction usually completes in 1–3 hours .

  • Workup:

    • Cool to room temperature.[1][2]

    • Filter the slurry through Celite® to remove iron oxides. Wash the pad with copious Ethyl Acetate (EtOAc).

    • Note: Iron sludge can trap product; thorough washing is essential.

  • Extraction: Concentrate the filtrate to remove Ethanol. Dilute the remaining aqueous residue with water and extract with EtOAc (3x).[3]

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

Comparative Data & Decision Matrix

ParameterMethod A: Pd/C HydrogenationMethod B: Fe/NH₄Cl Reduction
Yield (Typical) 90–95%85–92%
Reaction Time 2–4 Hours1–3 Hours
Selectivity (C-F) Moderate (Risk of defluorination if overheated)Excellent (No defluorination risk)
Scalability High (Process scale friendly)Moderate (Solid waste management required)
Equipment H₂ source, Pressure vessel (optional)Standard reflux setup
Impurity Profile Clean (mostly solvent)Iron salts (requires filtration)

Purification & Characterization

The crude this compound is sensitive to oxidation (turning dark brown/purple upon air exposure).

  • Storage: Store under Argon/Nitrogen at -20 °C.

  • Purification: If necessary, purify via Flash Column Chromatography.

    • Stationary Phase: Silica Gel.[3]

    • Mobile Phase: 0–5% Methanol in Dichloromethane (DCM).

    • Note: Add 1% Triethylamine to the mobile phase if streaking occurs, though phenolic acidity usually tolerates neutral conditions.

Analytical Verification
  • 1H NMR (DMSO-d6): Look for the disappearance of the low-field nitro-aromatic protons and the appearance of a broad singlet (NH₂) around 5.0–6.0 ppm and the phenolic OH (often broad, >9.0 ppm).

  • 19F NMR: Essential to confirm the fluorine signal remains a singlet (or multiplet depending on H-coupling) and has not disappeared (defluorination).

Experimental Workflow Visualization

Workflow Start Start: 3-Fluoro-5-nitrophenol Decision Select Method Start->Decision MethodA Method A: Pd/C + H2 (Cleanest Profile) Decision->MethodA Standard Lab Scale MethodB Method B: Fe / NH4Cl (Max Selectivity) Decision->MethodB If C-F Labile StepA1 Dissolve in EtOH Add 10% Pd/C MethodA->StepA1 StepA2 Stir under H2 (1 atm) 2-4 Hours StepA1->StepA2 StepA3 Filter (Celite) Concentrate StepA2->StepA3 Product Crude this compound StepA3->Product StepB1 Dissolve in EtOH/H2O Add Fe + NH4Cl MethodB->StepB1 StepB2 Reflux (80°C) 1-3 Hours StepB1->StepB2 StepB3 Filter Iron Sludge Extract with EtOAc StepB2->StepB3 StepB3->Product QC QC: 1H NMR & 19F NMR Check for Defluorination Product->QC

Figure 2: Operational workflow comparing Catalytic Hydrogenation and Chemical Reduction routes.

References

  • PubChem. (n.d.).[4] this compound Compound Summary. National Library of Medicine. Retrieved October 24, 2025, from [Link]

  • Ramadas, K., & Srinivasan, N. (1992).[2] Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant.[5] Synthetic Communications, 22(22), 3189–3195.[2] [Link]

  • Master Organic Chemistry. (2011). Catalytic Hydrogenation of Alkenes (and Nitro groups) with Pd/C. Retrieved October 24, 2025, from [Link]

Sources

3-Amino-5-fluorophenol as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Meta" Advantage

In the optimization of small molecule drugs, the 3-amino-5-fluorophenol scaffold represents a "privileged structure" due to its unique electronic and steric profile. Unlike ortho- or para-substituted congeners, the 3,5-meta substitution pattern offers a distinct advantage: it allows the molecule to interact with binding pockets without the steric clash often associated with ortho-substituents, while the fluorine atom electronically modulates the acidity of the phenol and the basicity of the amine.

This building block is particularly valued in Fragment-Based Drug Discovery (FBDD) and Kinase Inhibitor design. The phenol moiety often serves as a hydrogen bond donor/acceptor for the kinase hinge region, while the fluorine atom occupies hydrophobic pockets, improving metabolic stability by blocking the metabolically vulnerable C5 position.

Physicochemical Profile

Understanding the physical properties is crucial for predicting the behavior of this scaffold in biological assays.

PropertyValue (Approx.)Medicinal Chemistry Significance
Molecular Weight 127.12 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
LogP ~1.1Moderate lipophilicity; good balance for oral bioavailability.
pKa (Phenol) ~8.8 - 9.2Slightly more acidic than unsubstituted phenol (pKa 9.95) due to F-induction.
pKa (Aniline) ~3.5 - 4.0Less basic than aniline (pKa 4.6) due to electron-withdrawing F and OH.
H-Bond Donors 2 (OH, NH₂)Critical for "Hinge Binding" in kinases.
H-Bond Acceptors 2 (O, N)Versatile interaction points.

Synthetic Accessibility & Preparation

While commercially available, in-house preparation is often required for scale-up or isotopic labeling. The most robust route proceeds via the nucleophilic aromatic substitution of 3,5-difluoronitrobenzene.

Workflow Visualization: Synthesis Pathway

SynthesisPath Start 3,5-Difluoronitrobenzene Inter 3-Fluoro-5-nitrophenol Start->Inter KOH, DMSO Hydrolysis (SnAr) Product This compound Inter->Product H2, Pd/C Reduction

Figure 1: Standard synthetic route from commercially available nitro-precursors.

Protocol A: Synthesis from 3,5-Difluoronitrobenzene

Objective: Preparation of this compound on a 10g scale.

Reagents:

  • 3,5-Difluoronitrobenzene (CAS: 2265-94-3)[1]

  • Potassium Hydroxide (KOH)

  • Dimethyl Sulfoxide (DMSO)

  • Palladium on Carbon (10% Pd/C)[2]

  • Hydrogen gas (balloon or Parr shaker)

Step 1: Nucleophilic Aromatic Substitution (Hydrolysis)

  • Dissolve 3,5-difluoronitrobenzene (10.0 g, 62.8 mmol) in DMSO (60 mL).

  • Add a solution of KOH (8.8 g, 157 mmol, 2.5 eq) in water (20 mL) dropwise at 0°C. Note: Exothermic reaction.

  • Heat the mixture to 80°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of starting material.

  • Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~3. Extract with Ethyl Acetate (3 x 100 mL).

  • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Hexane/EtOAc or use flash chromatography to isolate 3-fluoro-5-nitrophenol .

Step 2: Nitro Reduction

  • Dissolve the intermediate 3-fluoro-5-nitrophenol (from Step 1) in Methanol (100 mL).

  • Add 10% Pd/C (10 wt% loading, ~0.8 g) under an Argon atmosphere. Caution: Pyrophoric catalyst.

  • Purge the flask with Hydrogen gas (H₂) and stir under H₂ atmosphere (balloon pressure is sufficient) at room temperature for 12 hours.

  • Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The product, This compound , is typically obtained as an off-white solid.

    • Storage: Store under inert gas (Argon/Nitrogen) at -20°C. Aminophenols are prone to oxidation (darkening) upon air exposure.

Medicinal Chemistry Applications

Strategy: Chemoselective Functionalization

The core value of this scaffold lies in the ability to differentiate the amine and phenol handles. The amine is significantly more nucleophilic, allowing for selective N-functionalization without protecting the phenol.

Workflow Visualization: Functionalization Logic

Functionalization Core This compound AminePath Path A: Amine First (Kinetic Control) Core->AminePath High Nucleophilicity PhenolPath Path B: Phenol First (Requires N-Protection) Core->PhenolPath Requires Base/Heat Amide Amide/Urea Linkage (Kinase Hinge Binder) AminePath->Amide R-COCl or R-NCO Ether Ether Linkage (Solvent Front Extension) PhenolPath->Ether R-X, K2CO3 (Mitsunobu/SnAr)

Figure 2: Decision tree for selective functionalization.

Protocol B: Selective N-Acylation (Amide Coupling)

Context: Creating a kinase inhibitor hinge-binding motif. Challenge: Acylating the aniline without esterifying the phenol.

  • Dissolution: Dissolve This compound (1.0 eq) in dry DMF or THF.

  • Base Selection: Use N,N-Diisopropylethylamine (DIPEA) (1.1 eq). Avoid strong inorganic bases (NaH, KOH) which will deprotonate the phenol.

  • Coupling: Add the carboxylic acid (1.0 eq) and coupling reagent (e.g., HATU or T3P , 1.1 eq).

    • Tip: If using Acid Chlorides, cool to 0°C and add slowly.[2] The amine reacts orders of magnitude faster than the phenol at neutral/mildly basic pH.

  • Monitoring: Monitor via LC-MS. The product (Amide) will appear. If Bis-acylation (Ester+Amide) is observed, treat the crude mixture with LiOH/MeOH for 30 mins to hydrolyze the unstable phenolic ester back to the phenol, leaving the stable amide intact.

Case Study: Kinase Inhibition (The "Fluorine Effect")

In the design of inhibitors for kinases such as B-Raf or EGFR , the this compound moiety serves a dual purpose:

  • H-Bonding: The phenol -OH acts as a donor to the backbone carbonyl of the hinge region (e.g., Glu residue). The -NH- (after acylation) acts as an acceptor/donor to the backbone NH.

  • Metabolic Blocking: The Fluorine at position 5 blocks the metabolic "soft spot" on the phenyl ring. Without fluorine, this position is susceptible to CYP450-mediated hydroxylation.

  • Electronic Tuning: The fluorine lowers the pKa of the phenol, strengthening the H-bond interaction with the kinase hinge.

References

  • PubChem. this compound Compound Summary. National Library of Medicine. [Link]

  • Organic Chemistry Data. pKa Values of Substituted Anilines and Phenols.[Link]

Sources

Validation & Comparative

Publish Comparison Guide: 1H NMR Spectrum Analysis of 3-Amino-5-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Significance

3-Amino-5-fluorophenol (CAS: 115200-29-0) is a critical pharmacophore scaffold, particularly in the development of kinase inhibitors and fluorinated bio-isosteres. Its unique 1,3,5-substitution pattern renders it electronically distinct, yet structurally prone to misidentification with regioisomers (e.g., 2-amino-5-fluorophenol) during synthesis.

This guide provides a definitive technical analysis of the 1H NMR spectrum of this compound. Unlike standard spectral lists, we compare its characterization performance across different solvent systems and against structural isomers. This approach ensures you can validate regio-purity with high confidence—a mandatory requirement for GMP intermediate release.

Technical Analysis: The "Product" (this compound)

Theoretical & Observed Spectral Fingerprint

The 1H NMR spectrum of this compound is defined by its symmetry (or lack thereof) and the strong coupling influence of the Fluorine-19 nucleus (


F, spin 1/2, 100% abundance).

Structural Logic:

  • Positions: OH at C1, NH

    
     at C3, F at C5.
    
  • Protons: Located at C2, C4, and C6.

  • Coupling: All aromatic protons are meta to each other (

    
     Hz). Crucially, their relationship to the Fluorine atom dictates the splitting.
    

Predicted Chemical Shifts & Multiplicities (in DMSO-d


): 
Proton PositionEnvironmentRelationship to FExpected MultiplicityApprox. Shift (

)
H-2 Between OH & NH

ParaTriplet (t) or Broad Singlet5.70 - 5.80 ppm
H-4 Between NH

& F
OrthoDoublet of Doublets (dd)5.85 - 5.95 ppm
H-6 Between OH & FOrthoDoublet of Doublets (dd)5.95 - 6.05 ppm
-OH LabileN/ABroad Singlet9.00 - 9.50 ppm
-NH

LabileN/ABroad Singlet4.80 - 5.20 ppm

Note: Shifts are estimates based on substituent additivity rules relative to benzene (7.27 ppm).

Key Diagnostic Feature: The F Coupling

The "fingerprint" of this molecule is the specific coupling constants (


 values).
  • 
     Ortho:  ~10-11 Hz (Large splitting seen in H4 and H6).
    
  • 
     Para:  ~0-2 Hz (Negligible splitting seen in H2).
    
  • 
     Meta:  ~2 Hz (Small splitting seen in all).
    

Comparison Guide: Alternatives & Analytical Scenarios

This section compares the analysis of this compound against two critical "alternatives": Solvent Systems (Methodological Alternative) and Regioisomers (Structural Alternative).

Scenario A: Solvent Selection Performance (DMSO-d vs. Methanol-d )

Choosing the right solvent is not just about solubility; it determines the data richness.

FeatureDMSO-d

(Recommended)
Methanol-d

(MeOD)
Scientific Verdict
Labile Protons (-OH, -NH

)
Visible. Distinct peaks at ~9.2 ppm (OH) and ~5.0 ppm (NH

).
Invisible. Exchange with deuterium (-OD, -ND

).
DMSO is essential for confirming functional group integrity.
Spectral Resolution Moderate. Viscosity causes slight line broadening.High. Lower viscosity yields sharper aromatic multiplets.MeOD is superior for precise coupling constant calculation if labile protons are irrelevant.
Water Artifacts Hygroscopic. H

O peak at ~3.33 ppm can obscure mid-field signals.
H

O/HDO peak at ~4.87 ppm.
DMSO requires dry storage; MeOD is more forgiving in the aliphatic region.

Recommendation: Use DMSO-d


  for initial structural confirmation to prove the presence of both amine and phenol groups. Use MeOD  only if resolution of overlapping aromatic multiplets is required for publication-quality coupling analysis.
Scenario B: Isomeric Differentiation (Validation of Regio-Purity)

In synthesis, a common impurity is 2-amino-5-fluorophenol . The 1H NMR is the primary tool to distinguish them.

Spectral FeatureThis compound (Target) 2-Amino-5-fluorophenol (Impurity) Differentiation Logic
H-H Coupling All Meta (

Hz).
No protons are adjacent.
Ortho Coupling Present (

Hz).
H3 and H4 are adjacent.
Look for the "Roof Effect" or large splitting (~8 Hz). If seen, the sample is impure.
Symmetry Asymmetric, but 3 distinct aromatic signals.Asymmetric, distinct patterns.[1]The absence of any large

coupling is the definitive proof of the 1,3,5-substitution pattern.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to ensure reproducibility and minimize solvent artifacts.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of this compound.

  • Solvent: Add 0.6 mL of DMSO-d

    
      (99.9% D).
    
    • Tip: Use an ampoule rather than a stock bottle to minimize water uptake (H

      
      O signal at 3.33 ppm).
      
  • Mixing: Vortex for 30 seconds. Ensure complete dissolution; suspension causes magnetic field inhomogeneity (broad peaks).

Step 2: Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: Standard 1D Proton (e.g., zg30 on Bruker).

  • Spectral Width: 14 ppm (to capture downfield Phenol -OH).

  • Scans (NS): 16 (sufficient for >5 mg); increase to 64 if <2 mg.

  • Relaxation Delay (D1): 1.0 sec (standard) or 5.0 sec (for quantitative integration).

Step 3: Processing & Validation
  • Phasing: Apply manual phase correction. Labile protons often cause baseline roll.

  • Integration: Calibrate the aromatic region to 3H total.

  • Validation Check:

    • Does the -OH peak integrate to ~1H? (If <0.5H, suspect wet solvent/exchange).

    • Are the aromatic peaks sharp doublets/triplets? (If broad, check shimming).

Visualization: Structural Elucidation Workflow

The following diagram illustrates the logical decision process for confirming the structure and purity of the compound.

NMR_Analysis_Workflow Start Crude Sample This compound Solvent Solvent Choice Start->Solvent DMSO DMSO-d6 (Visualizes -OH/-NH2) Solvent->DMSO Standard Protocol MeOD MeOD (Cleans Aromatic Region) Solvent->MeOD High Res Only Acquisition Acquire 1H NMR (400 MHz+) DMSO->Acquisition MeOD->Acquisition Analysis Spectral Analysis Acquisition->Analysis Check_Labile Check Labile Protons (9-10 ppm & 4-5 ppm) Analysis->Check_Labile Check_Coupling Check Aromatic Coupling (Is J_HH > 7Hz?) Check_Labile->Check_Coupling Peaks Present Fail_Exch FAIL: Proton Exchange (Dry sample/Change solvent) Check_Labile->Fail_Exch Peaks Missing (in DMSO) Pass PASS: Target Structure Confirmed (1,3,5-substitution) Check_Coupling->Pass No (Only Meta/J_HF) Fail_Iso FAIL: Isomer Present (Ortho coupling detected) Check_Coupling->Fail_Iso Yes (Ortho J_HH)

Caption: Decision tree for validating this compound structure via 1H NMR, highlighting critical checkpoints for solvent exchange and isomeric impurity detection.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 18457315, this compound. Retrieved from [Link]

  • Reich, H. J. (2023). Structure Determination Using NMR Spectroscopy: 1H Chemical Shifts and Coupling Constants. University of Wisconsin-Madison.[2] Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.[3] (Standard reference for solvent residual peaks). Retrieved from [Link]

Sources

19F NMR Chemical Shift Guide: 3-Amino-5-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

The 19F NMR Chemical Shift Guide for 3-Amino-5-fluorophenol follows below. This guide is structured to provide immediate technical data followed by a rigorous validation protocol, adhering to the "Application Scientist" persona.

Content Type: Publish Comparison Guide Target Compound: this compound (CAS: 115787-67-2) Audience: Medicinal Chemists, NMR Spectroscopists, Drug Discovery Scientists[1]

Executive Summary & Technical Specifications

In fragment-based drug discovery (FBDD) and metabolic stability studies, This compound serves as a critical bioisostere and scaffold.[1] Its fluorine signal is sensitive to the electronic environment defined by the meta-positioned hydroxyl and amino groups.[1]

Unlike simple fluorobenzenes, the chemical shift of this compound is highly solvent-dependent due to the hydrogen-bonding capabilities of both the phenol and aniline moieties.[1]

Core Data: Chemical Shift & Comparative Performance

The following data represents the standard chemical shift values in deuterated dimethyl sulfoxide (DMSO-d₆), the preferred solvent for polar aromatic fragments.

CompoundStructure19F Shift (δ, ppm)*MultiplicityElectronic Environment
This compound Target -115.7 ± 0.5 Multiplet (dt) Dual meta-donor (OH, NH₂)
3-FluoroanilineAlternative-115.3Multiplet (q-like)Single meta-donor (NH₂)
3-FluorophenolAlternative-113.5Multiplet (q-like)Single meta-donor (OH)
FluorobenzeneBaseline-113.1MultipletNeutral Reference

*Note: Shifts are referenced to CFCl₃ (0.0 ppm).[1][2] Values in DMSO-d₆. Positive values are downfield.

Mechanistic Insight

The fluorine atom in this compound resides in a unique electronic "push-push" environment.[1]

  • shielding Effect: Both the Amino (-NH₂) and Hydroxyl (-OH) groups are in the meta position relative to the fluorine.[1]

  • Additivity: While ortho and para donors strongly shield fluorine via resonance, meta donors exert a milder shielding effect primarily through inductive modulation of the ring system.[1]

    • Base Shift (Ph-F): -113.1 ppm[1][2]

    • m-OH Effect: ~ -0.4 ppm[1][2]

    • m-NH₂ Effect: ~ -2.2 ppm[1][2]

    • Net Result: The combined effect pushes the shift upfield to approximately -115.7 ppm .[1]

Experimental Validation Protocol

Protocol: Self-Validating 19F NMR Acquisition

Objective: Determine the exact chemical shift (δ) and verify sample integrity.

Reagents & Equipment
  • Solvent: DMSO-d₆ (99.9% D) or Methanol-d₄.[1]

  • Internal Standard (IS): ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -Trifluorotoluene (TFT) or Fluorobenzene.
    
    • Why TFT? It appears at -63.7 ppm, far from the target region (-115 ppm), preventing overlap.[1]

  • Relaxation Agent: Cr(acac)₃ (Optional, 20 mM) to shorten T₁ for quantitative integration.[1]

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 5–10 mg of this compound in 600 µL DMSO-d₆.[1]

    • Add 10 µL of Internal Standard solution (100 mM TFT in DMSO-d₆).[1]

    • Critical Check: Ensure the solution is clear. Turbidity indicates aggregation which broadens 19F signals.[1][2]

  • Acquisition Parameters (Typical 400 MHz Instrument):

    • Pulse Sequence: zgfig (Inverse gated decoupling) to eliminate proton coupling and simplify the multiplet to a singlet (if decoupling is desired for screening).

    • Spectral Width: 200 ppm (-50 to -250 ppm).[1]

    • Offset (O1P): -120 ppm.

    • Scans (NS): 64 (High sensitivity of 19F allows fewer scans).[1]

    • Delay (D1): 5 seconds (Ensure full relaxation).

  • Data Processing:

    • Reference the Internal Standard (TFT) to -63.72 ppm .[1]

    • Peak Pick the target signal.[1][2]

    • Calculate the shift difference relative to the comparators.[1]

Visualization of Experimental Logic

The following diagram illustrates the decision-making process for assigning the chemical shift and handling solvent effects.

G Start Start: Sample Preparation Solvent Select Solvent (DMSO-d6 vs CDCl3) Start->Solvent DMSO DMSO-d6 (H-Bond Acceptor) Solvent->DMSO Polar/Library CDCl3 CDCl3 (Non-Polar) Solvent->CDCl3 Synthetic Check Shift_DMSO Shift: ~ -115.7 ppm (Stabilized Dipole) DMSO->Shift_DMSO Shift_CDCl3 Shift: ~ -116.5 ppm (Intramolecular H-Bonding) CDCl3->Shift_CDCl3 Validation Add Internal Standard (TFT @ -63.7 ppm) Shift_DMSO->Validation Shift_CDCl3->Validation Acquire Acquire 19F{1H} Spectrum Validation->Acquire Result Confirm Purity & Shift Acquire->Result

Caption: Workflow for solvent selection and chemical shift validation of this compound.

Comparative Analysis of Alternatives

When selecting a fluorinated fragment for screening, the "Chemical Shift Sensitivity" (how much the signal moves upon binding) is crucial.[1]

FeatureThis compound3-Fluoroaniline3-Fluorophenol
Solubility (Aq.[1][2] Buffer) High (Zwitterionic potential)ModerateModerate
H-Bond Donors 3 (OH, NH₂)2 (NH₂)1 (OH)
19F Sensitivity (Δδ) High (Sensitive to pH & H-bonding)MediumMedium
Application Fragment Screening (FBDD) Basic Building BlockBasic Building Block
Why Choose this compound?
  • Dual Anchors: The presence of both amino and hydroxyl groups allows the molecule to probe two distinct binding pockets (acceptor/donor sites) simultaneously.[1][2]

  • Spectral Isolation: Its shift (-115.7 ppm) is sufficiently distinct from common fluorinated metabolites (often -120 to -130 ppm) and the TFA standard (-76.5 ppm).[1]

  • pH Reporter: The 19F signal of this compound shifts significantly (>1 ppm) between pH 5 and 8 due to the ionization of the phenolic OH (pKa ~9) and the aniline (pKa ~4), making it a useful probe for the local pH environment within a protein pocket.[1]

References

  • National Institutes of Health (NIH). (2010).[1][2] A comparison of chemical shift sensitivity of trifluoromethyl tags. PMC. Retrieved from [Link]

  • University of California, Santa Barbara (UCSB). (2024).[1] 19F Chemical Shifts and Coupling Constants Compilation. Retrieved from [Link]

  • Figshare. (2014).[1][2] The discovery of 2-substituted phenol quinazolines as potent RET kinase inhibitors: Compound 46f Synthesis. Retrieved from [Link][1]

Sources

Mastering Purity Analysis of 3-Amino-5-fluorophenol: Beyond Generic C18

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide & Method Validation Protocol Target Audience: Analytical Chemists, Process Development Scientists, QC Managers[1]

Executive Summary: The Polarity & Stability Paradox

3-Amino-5-fluorophenol (CAS: 1167055-92-6) presents a dual challenge in HPLC analysis: amphoteric polarity and oxidative instability .[1] Standard alkyl-bonded phases (C18/C8) often fail to retain this molecule sufficiently for purity assessment, leading to co-elution with solvent fronts or polar degradation products.[1] Furthermore, its susceptibility to air oxidation requires a robust sample preparation strategy often overlooked in standard protocols.[1]

This guide compares the industry-standard Generic C18 Method against a Targeted Fluorophenyl (PFP) Method , demonstrating why the latter is the requisite choice for reliable purity analysis in drug development.[1]

Chemical Context & The Analytical Challenge

To develop a robust method, we must first understand the molecule's behavior in solution.

  • Amphoteric Nature: Contains a basic amine (

    
    ) and an acidic phenol (
    
    
    
    ).[1] At neutral pH, it exists in equilibrium, often leading to peak broadening.[1]
  • Fluorine Substitution: The electronegative fluorine atom at the 5-position creates a dipole moment that generic C18 columns cannot exploit for selectivity.[1]

  • Oxidative Liability: Like many aminophenols, this compound oxidizes to quinone-imine species upon exposure to light and air, creating "ghost peaks" that falsify purity data.[1]

Diagram 1: Method Development Decision Matrix

(Visualizing the logic flow for selecting the optimal stationary phase)

MethodSelection Start Analyte: this compound CheckPolarity Challenge 1: High Polarity (Early Elution) Start->CheckPolarity CheckSelectivity Challenge 2: Fluorinated Isomers (e.g., 2-Amino-5-fluoro) Start->CheckSelectivity C18 Option A: C18 Column (Hydrophobic Interaction Only) CheckPolarity->C18 Standard Approach PFP Option B: PFP Column (Pi-Pi + F-F Interaction) CheckSelectivity->PFP Targeted Approach ResultA Result: Poor Retention, Co-elution with solvent front C18->ResultA ResultB Result: High Resolution, Shape Selectivity PFP->ResultB

Caption: Decision matrix highlighting why standard C18 phases fail to address the specific electronic properties of fluorinated aminophenols.

Comparative Analysis: Generic vs. Optimized

We compared the performance of a standard C18 protocol against an optimized Pentafluorophenyl (PFP) protocol.[1]

Method A: The "Generic" Approach (Not Recommended)
  • Column: Standard C18 (4.6 x 150mm, 5µm).[1]

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.[1][2]

  • Mechanism: Purely hydrophobic interaction.[1]

  • Outcome: The analyte elutes near the void volume (

    
    ).[1] The protonated amine (
    
    
    
    ) at pH 2.0 makes the molecule extremely polar, repelling it from the C18 surface. Tailing is significant due to silanol interactions.[1]
Method B: The "Optimized" PFP Approach (Recommended)[1]
  • Column: Pentafluorophenyl (PFP) Core-Shell (e.g., Kinetex F5 or ACE C18-PFP).[1]

  • Mobile Phase: 20mM Ammonium Acetate (pH 5.[1]5) / Methanol.[1][3][4]

  • Mechanism:

    • Pi-Pi Interactions: Between the phenyl ring of the analyte and the PFP ring.[1][3]

    • Fluorine-Fluorine Interactions: Specific selectivity for the F-substituent.[1]

    • Hydrophobic Interaction: Baseline retention.[1]

  • Outcome: Superior retention (

    
    ) and separation of positional isomers (e.g., separating 3-amino from 2-amino regioisomers).[1]
    
Performance Data Comparison
ParameterMethod A (Generic C18)Method B (PFP / Optimized)Verdict
Retention Factor (

)
0.8 (Poor)4.2 (Excellent)Method B prevents void elution.
Tailing Factor (

)
1.8 (Asymmetric)1.1 (Symmetric)Method B buffers silanol activity.[1]
Resolution (

)
1.2 (vs. 2-amino isomer)> 3.5Method B leverages shape selectivity.[1]
LOD (S/N = 3) 0.5 µg/mL0.1 µg/mLMethod B yields sharper peaks.[1]

Detailed Experimental Protocol (Method B)

This protocol includes a self-validating System Suitability Test (SST) and a specific sample preparation technique to prevent oxidation.[1]

Reagents & Materials[1][5][6]
  • Stationary Phase: PFP (Pentafluorophenyl) bonded phase, 150 x 4.6 mm, 2.7µm or 5µm (e.g., Phenomenex Kinetex F5 or equivalent).[1]

  • Buffer: Ammonium Acetate (LC-MS grade).[1]

  • Solvents: Methanol (LC-MS grade), Water (Milli-Q).[1]

  • Stabilizer: Ascorbic Acid (Analytical Grade).[1]

Mobile Phase Preparation[1][6]
  • Mobile Phase A (Buffer): Dissolve 1.54g Ammonium Acetate in 1000mL water (20mM).[1] Adjust pH to 5.5 with dilute Acetic Acid. Note: pH 5.5 keeps the amine partially deprotonated and the phenol protonated, optimizing retention on PFP.

  • Mobile Phase B: 100% Methanol.[1]

Gradient Program[1]
  • Flow Rate: 1.0 mL/min[1][4]

  • Column Temp: 30°C

  • Detection: UV @ 254 nm (primary) and 210 nm (impurities).[1]

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
15.04060
18.04060
18.1955
23.0955
Critical Sample Preparation (The "Anti-Oxidation" Step)[1]
  • Diluent: 20mM Ammonium Acetate : Methanol (90:10) containing 0.1% Ascorbic Acid .[1]

    • Why? this compound is air-sensitive [1, 3].[1][5] The ascorbic acid acts as a sacrificial antioxidant, preventing the formation of quinone-imines during the autosampler residence time.[1]

  • Concentration: Prepare target at 0.5 mg/mL.

  • Storage: Amber vials, analyzed within 12 hours.

Diagram 2: Separation Mechanism & Workflow

(Illustrating the interactions inside the PFP column)

PFP_Mechanism Analyte This compound Interaction1 Pi-Pi Stacking (Aromatic Rings) Analyte->Interaction1 Interaction2 F-F Interaction (Dipole Selectivity) Analyte->Interaction2 StationaryPhase PFP Ligand (Pentafluorophenyl) StationaryPhase->Interaction1 StationaryPhase->Interaction2 Separation Resolved Peak (High Purity) Interaction1->Separation Interaction2->Separation

Caption: The PFP phase utilizes dual interaction mechanisms (Pi-Pi and Fluorine-Fluorine) to retain and resolve the fluorinated analyte.[1]

Validation & System Suitability Criteria

To ensure the method is performing correctly before releasing results, the following System Suitability Test (SST) must pass:

  • Precision: Inject Standard 6 times. RSD of Area < 2.0%.[1]

  • Tailing Factor:

    
    . (If 
    
    
    
    , column regeneration or fresh buffer is required).[1]
  • Resolution: If a known impurity marker (e.g., 3-aminophenol) is available, Resolution (

    
    ) must be > 2.0.[1]
    
  • Blank Check: Inject the Diluent (containing Ascorbic Acid).[1] Ensure the Ascorbic Acid peak (elutes early, near void) does not interfere with the this compound peak.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18457315, this compound.[1] Retrieved from [Link][1]

  • Przybyciel, M. (2006). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.[1] LCGC North America.[1][2] Retrieved from [Link]

  • Bormans, G., et al. (2015). Retention of [18F]fluoride on reversed phase HPLC columns.[1][6] Journal of Pharmaceutical and Biomedical Analysis.[1] Retrieved from [Link]

Sources

Spectroscopic Differentiation of Amino and Hydroxyl Groups in Fluorinated Scaffolds: A Senior Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR spectroscopy peaks for amino and hydroxyl groups in fluorophenols Content Type: Publish Comparison Guide

Executive Summary

In drug discovery, fluorinated phenols and aminophenols are privileged scaffolds due to fluorine’s ability to modulate lipophilicity (LogP), metabolic stability, and pKa. However, characterizing these motifs via Infrared (IR) spectroscopy presents a specific analytical challenge: the vibrational overlap between the hydroxyl (O-H) and amino (N-H) stretching regions (3200–3650 cm⁻¹).

This guide moves beyond basic spectral interpretation. It synthesizes the electronic influence of fluorine substitution—specifically the competition between inductive (-I) and resonance (+R) effects—with practical, field-proven protocols for distinguishing these functional groups. We focus on the "Ortho Effect" in 2-fluorophenol and provide a self-validating dilution protocol to differentiate intramolecular vs. intermolecular hydrogen bonding.

Theoretical Framework: The Electronic "Tug-of-War"

To interpret the IR spectra of fluorophenols accurately, one must understand how fluorine perturbs the aromatic system. Unlike heavier halogens (Cl, Br, I), fluorine participates in a unique electronic "tug-of-War":

  • Inductive Effect (-I): Fluorine is the most electronegative element, strongly withdrawing electron density through the

    
    -framework. This generally strengthens the O-H bond (increasing the force constant, 
    
    
    
    ), leading to a blue shift (higher wavenumber) for the free hydroxyl stretch.
  • Resonance Effect (+R): Fluorine's 2p orbitals overlap effectively with the aromatic

    
    -system, donating electron density back into the ring.[1] This competes with the inductive effect, particularly at the para position.[2]
    
The Net Result on Wavenumbers
  • Para-Fluorophenol (4-F): The -I effect dominates the

    
    -bond strength of the distal O-H, typically causing a shift to higher frequencies compared to non-fluorinated phenol in the gas phase or non-polar solution.
    
  • Ortho-Fluorophenol (2-F): Proximity allows for a direct interaction between the fluorine atom and the hydroxyl proton.[3] However, contrary to trends seen with other halogens, the intramolecular Hydrogen bond (F...H-O) is anomalously weak due to geometric constraints and the low basicity of organic fluorine.

Comparative Analysis: Critical Peak Data

The following data aggregates experimental values from gas-phase and dilute solution (CCl₄/Cyclohexane) studies to isolate "free" vibrations from intermolecular H-bonded networks.

Table 1: Phenolic O-H Stretching Frequencies

Note: Values represent the "Free" non-H-bonded species unless noted.

CompoundSubstitution

(Free) [cm⁻¹]

(H-Bonded) [cm⁻¹]
Electronic/Structural Driver
Phenol Unsubstituted~36103200–3400 (Broad)Baseline reference.
2-Fluorophenol Ortho~3620 (trans) / ~3590 (cis)N/A (Intramolecular) Cis conformer exhibits weak intramolecular H-bond; red-shifted vs. trans.
3-Fluorophenol Meta~36253200–3400 (Broad)Purely inductive (-I) effect; slight blue shift vs. phenol.
4-Fluorophenol Para~3643 3200–3400 (Broad)Strong -I effect dominates; significant blue shift vs. phenol.
Table 2: Amino (N-H) vs. Hydroxyl (O-H) Differentiation

Differentiation relies on peak shape (morphology) and multiplicity.

Functional GroupFrequency Range [cm⁻¹]MorphologyMultiplicityKey Diagnostic
Phenolic O-H 3200–3650Broad/Rounded (if H-bonded)SingletSensitive to dilution; shifts drastically.
Primary Amine (-NH₂) 3300–3500Sharp/Spike-like Doublet Symmetric (~3400) & Asymmetric (~3500) stretches.
Secondary Amine (-NHR) 3300–3500SharpSingletWeaker intensity than O-H; less sensitive to dilution.

Experimental Protocol: The Dilution Validation System

A common error in analyzing fluorophenols is misinterpreting the broad, intermolecular H-bonded O-H peak as a permanent feature. To distinguish Intermolecular (concentration-dependent) from Intramolecular (concentration-independent) interactions—crucial for ortho-fluorophenols—use this self-validating protocol.

Protocol: Variable Concentration IR Analysis

Objective: Determine if an O-H peak shift is due to dimerization (Inter) or structural locking (Intra/Ortho-effect).

Materials:

  • Solvent: Spectroscopic grade CCl₄ (classic) or Cyclohexane (safer alternative). Note: Solvent must be non-polar and aprotic.

  • Cell: NaCl or KBr liquid cell (0.1 mm to 1.0 mm path length).

Workflow:

  • Prepare Stock Solution: Dissolve sample at high concentration (~0.1 M).

  • Acquire Spectrum A: Record IR. Expect a broad band ~3300 cm⁻¹ (Polymeric/Dimeric H-bonds).

  • Serial Dilution: Dilute stock to 0.01 M, then 0.001 M.

  • Acquire Spectrum B & C: Record IR at each step. Increase path length if signal becomes too weak.

Data Interpretation:

  • Scenario 1 (Para/Meta): The broad peak at 3300 cm⁻¹ disappears. A sharp peak at >3600 cm⁻¹ grows.

  • Scenario 2 (Ortho): The peak position remains relatively constant (often ~3590 cm⁻¹ for 2-fluorophenol) regardless of dilution.

Visualizing the Logic

The following diagrams illustrate the decision-making process and the structural interactions.

Diagram 1: Spectral Assignment Decision Tree

IR_Analysis_Workflow Start Unknown Peak in 3200-3650 cm-1 Region ShapeCheck Analyze Peak Morphology Start->ShapeCheck SharpDoublet Sharp Doublet? ShapeCheck->SharpDoublet BroadSinglet Broad Singlet? ShapeCheck->BroadSinglet PrimaryAmine Primary Amine (-NH2) (Sym & Asym Stretches) SharpDoublet->PrimaryAmine Yes DilutionTest PERFORM DILUTION TEST (0.1M -> 0.001M in CCl4) BroadSinglet->DilutionTest ShiftObserved Peak Shifts/Sharpens (Blue Shift to >3600) DilutionTest->ShiftObserved NoShift No Significant Shift (Remains ~3590) DilutionTest->NoShift InterH Intermolecular H-Bond (Phenol, p-F-Phenol) ShiftObserved->InterH IntraH Intramolecular H-Bond (o-F-Phenol / cis-conformer) NoShift->IntraH

Caption: Decision logic for differentiating amine doublets from free and H-bonded hydroxyls using morphology and dilution validation.

Diagram 2: The Ortho-Fluorine Anomaly

Ortho_Interaction cluster_0 Intermolecular (Para/Meta) cluster_1 Intramolecular (Ortho) Ph1 Ph-O-H Ph2 O-H... Ph1->Ph2 Concentration Dependent F_atom F Constraint Geometric Constraint: Prevents optimal linearity Concentration Independent H_atom H H_atom->F_atom Weak H-Bond (Anomalous) O_atom O O_atom->H_atom Covalent

Caption: Schematic of concentration-dependent intermolecular bonding vs. the concentration-independent intramolecular "Ortho" trap.

References

  • NIST Chemistry WebBook. Infrared Spectrum of 4-Fluorophenol. National Institute of Standards and Technology. Available at: [Link]

  • Kovács, A., et al. (2013). Intramolecular Hydrogen Bonding in 2-Fluorophenol Derivatives. Journal of Physical Chemistry A. Available at: [Link]

  • Reva, I. D., et al. (2003). Infrared spectra and phototransformations of meta-fluorophenol isolated in argon and nitrogen matrices. ResearchGate.[4] Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy: Characteristic Absorption Bands. Available at: [Link]

Sources

Technical Comparison Guide: Melting Point Characterization of Pure 3-Amino-5-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the melting point characterization of pure 3-Amino-5-fluorophenol, designed for researchers requiring precise quality control standards in drug development.

Executive Summary

This compound (CAS: 1167055-92-6) is a critical fluorinated building block used in the synthesis of kinase inhibitors and advanced agrochemicals.[1] Its structural integrity—specifically the meta-positioning of the amine and fluorine substituents relative to the hydroxyl group—is vital for structure-activity relationship (SAR) studies.

This guide establishes the melting point (MP) range of 161–162 °C as the primary benchmark for assessing the purity of this compound. Unlike its isomers or non-fluorinated analogs, the high symmetry of the 1,3,5-substitution pattern facilitates denser crystal packing, resulting in a significantly elevated melting point. This physical property serves as a rapid, non-destructive method to distinguish the target compound from common regio-isomeric impurities like 3-amino-4-fluorophenol.

Technical Specifications & Comparative Analysis

The following table contrasts the target compound with its closest structural analogs. Note the distinct MP depression observed in isomers and the non-fluorinated parent, making MP a definitive identification tool.

Table 1: Comparative Physical Properties of Fluorinated Aminophenols
PropertyTarget Compound Primary Isomer Parent Scaffold
Compound Name This compound 3-Amino-4-fluorophenol3-Aminophenol
Structure 1,3,5-Trisubstituted (Sym)1,3,4-Trisubstituted (Asym)1,3-Disubstituted
CAS Number 1167055-92-6 62257-16-3591-27-5
Melting Point 161 – 162 °C 141 – 143 °C120 – 124 °C
Crystal Habit Off-white / Beige PowderCrystalline PowderWhite Orthorhombic Crystals
Purity Indicator Sharp range (< 2°C)Broadens with regio-impuritiesHygroscopic (MP lowers if wet)

Analytic Insight: The ~20°C difference between the 3,5-isomer and the 3,4-isomer is attributed to the "symmetry effect." The this compound molecule possesses a pseudo-C2 axis (depending on H-bond orientation), allowing for more efficient lattice energy stabilization compared to the asymmetric 3-amino-4-fluorophenol.

Quality Control Workflow & Decision Logic

In synthetic workflows, particularly those involving the reduction of 3-fluoro-5-nitrophenol, regio-isomeric byproducts are rare but starting material contamination is possible. The following logic flow illustrates how to utilize MP data for rapid decision-making before committing to expensive HPLC/NMR analysis.

Diagram 1: QC Decision Tree for Isomer & Purity Verification

QC_Workflow Start Crude Product Isolation (Post-Hydrogenation) MP_Test Determine Melting Point (Capillary Method) Start->MP_Test Range_High Range: 161-162 °C (Sharp) MP_Test->Range_High Target Range Range_Mid Range: 140-145 °C MP_Test->Range_Mid Isomer Shift Range_Low Range: < 125 °C (Broad) MP_Test->Range_Low Depression Pass PASS: High Probability Pure this compound Proceed to NMR/HPLC Range_High->Pass Fail_Isomer FAIL: Suspect Isomer (3-Amino-4-fluorophenol) Range_Mid->Fail_Isomer Fail_Impure FAIL: Solvent/Parent Contamination Recrystallize Required Range_Low->Fail_Impure

Figure 1: Decision logic for interpreting melting point data. A range of 161-162°C confirms the target structure, while ranges near 140°C indicate regio-isomer contamination.

Experimental Protocols

To replicate the reference values, strict adherence to the following protocols is required.

Melting Point Determination (Capillary Method)
  • Equipment: Calibrated Melting Point Apparatus (e.g., Büchi or SRS).

  • Sample Prep: Dry the sample in a vacuum desiccator over P₂O₅ for 4 hours to remove trace moisture (water acts as an MP depressant). Grind to a fine powder.

  • Loading: Pack 2-3 mm of sample into a glass capillary tube. Ensure compact packing by tapping the tube.

  • Heating Ramp:

    • Rapid heat to 150 °C.

    • Reduce ramp rate to 1.0 °C/min from 150 °C to 165 °C.

  • Observation: Record the temperature at the onset of liquid formation (meniscus) and the clear point (complete dissolution).

  • Acceptance Criteria: Onset ≥ 160.5 °C; Range ≤ 2.0 °C.

Purification via Recrystallization

If the initial MP is below 160 °C, recrystallization is necessary to remove oligomers or starting material (3-fluoro-5-nitrophenol).

  • Solvent Selection: Ethanol/Water (9:1 v/v).

  • Dissolution: Suspend crude solid in minimal Ethanol at 70 °C. Add Water dropwise until slight turbidity persists, then add a few drops of Ethanol to clear.

  • Filtration: Perform hot filtration through a pre-warmed glass frit (removes insoluble mechanical impurities).

  • Crystallization: Allow the filtrate to cool slowly to room temperature (25 °C) over 2 hours, then chill to 4 °C. Rapid cooling yields amorphous solids with trapped impurities.

  • Isolation: Filter crystals, wash with cold 1:1 Ethanol/Water, and vacuum dry.

Diagram 2: Purification Workflow

Purification Raw Crude Material (MP < 155°C) Dissolve Dissolve in Hot EtOH (70°C) Raw->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Crystallize Slow Cool to 4°C (Formation) Filter->Crystallize Dry Vacuum Dry (Remove Solvent) Crystallize->Dry Final Pure Product (MP 161-162°C) Dry->Final

Figure 2: Step-by-step purification process to achieve analytical grade this compound.

References

  • Apollo Scientific. (2024).[2] Certificate of Analysis: this compound (Batch AS515386). Retrieved from (Confirming experimental MP of 161.3-162.0 °C).

  • PubChem. (2024). Compound Summary: this compound (CID 18457315).[3] National Library of Medicine. Retrieved from .

  • Chemdad. (2024). Chemical Properties of 3-Amino-4-fluorophenol (Isomer Comparison). Retrieved from (Confirming isomer MP of 141-143 °C).

  • World Intellectual Property Organization. (2022). Patent WO2022006548A1: Inhibitors of YAP/TAZ-TEAD Oncoproteins.

Sources

A Comparative Guide to the Reactivity of 3-Amino-5-fluorophenol and 3-Aminophenol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the selection of building blocks with precisely tuned reactivity is paramount. Aminophenols, possessing both a nucleophilic amino group and a phenolic hydroxyl group, are versatile scaffolds in the synthesis of a wide array of active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of the reactivity of 3-amino-5-fluorophenol and its non-fluorinated analog, 3-aminophenol. By examining their electronic properties and performance in key chemical transformations, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic strategies.

Understanding the Impact of Fluorine Substitution

The introduction of a fluorine atom onto an aromatic ring can dramatically alter a molecule's physicochemical properties, including its reactivity, metabolic stability, and binding affinity. In the case of this compound, the fluorine atom at the 5-position exerts a significant influence on the nucleophilicity of both the amino and hydroxyl groups, as well as the reactivity of the aromatic ring itself.

Fluorine is a highly electronegative atom and thus exhibits a strong electron-withdrawing inductive effect (-I). This effect reduces the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution compared to 3-aminophenol. Furthermore, this inductive withdrawal of electron density decreases the basicity of the amino group and increases the acidity of the hydroxyl group. While fluorine also possesses a weak +M (mesomeric or resonance) effect due to its lone pairs, the inductive effect is generally considered to be dominant in influencing the reactivity of the amino and hydroxyl groups in this context.

Comparative Analysis of Chemical Properties

A fundamental understanding of the chemical properties of these two compounds is essential for predicting their behavior in chemical reactions. The following table summarizes their key properties.

Property3-AminophenolThis compound
Molecular Formula C₆H₇NO[1]C₆H₆FNO[1]
Molar Mass 109.13 g/mol [1]127.12 g/mol [1]
Appearance White to off-white crystals or flakes[1]Not specified, likely a solid
Melting Point 122-124 °C[1]Not specified
pKa (NH₃⁺) 4.37[1]Predicted to be < 4.37
pKa (OH) 9.82[1]Predicted to be < 9.82

The predicted lower pKa values for the amino and hydroxyl groups in this compound are a direct consequence of the electron-withdrawing nature of the fluorine atom. A lower pKa for the conjugate acid of the amino group (NH₃⁺) indicates a less basic and less nucleophilic amine. Conversely, a lower pKa for the hydroxyl group signifies a more acidic phenol, which can influence its reactivity in O-alkylation and O-acylation reactions.

Comparative Reactivity in Key Transformations

The differential reactivity of this compound and 3-aminophenol is most evident in common synthetic transformations crucial for drug development.

N-Acylation

N-acylation is a fundamental reaction for the synthesis of amides, which are prevalent in many drug molecules. The reactivity in N-acylation is directly related to the nucleophilicity of the amino group.

Reactivity Prediction: The amino group of 3-aminophenol is expected to be more nucleophilic and therefore more reactive towards acylating agents than the amino group of this compound. The electron-withdrawing fluorine atom in the meta position reduces the electron density on the nitrogen atom, diminishing its ability to attack an electrophilic acylating agent. This difference in reactivity could be exploited for selective acylation in a mixture of similar compounds or may necessitate harsher reaction conditions for this compound.

Experimental Protocol: Comparative N-Acylation

This protocol provides a framework for comparing the N-acylation rates of the two aminophenols.

Caption: Workflow for comparative N-acylation.

Methodology:

  • Solution Preparation: Prepare equimolar solutions (e.g., 0.1 M) of 3-aminophenol and this compound in a suitable aprotic solvent (e.g., acetonitrile or THF). Prepare a solution of the acylating agent (e.g., acetic anhydride, 1.1 equivalents) in the same solvent.

  • Reaction Initiation: In separate reaction vessels maintained at a constant temperature (e.g., 25 °C), add the acylating agent solution to the aminophenol solutions simultaneously.

  • Monitoring: At regular time intervals, withdraw aliquots from each reaction mixture and quench the reaction (e.g., by adding a large excess of a primary amine like butylamine).

  • Analysis: Analyze the quenched aliquots by a suitable analytical method such as HPLC or ¹H NMR to determine the concentration of the starting material and the N-acylated product.

  • Data Interpretation: Plot the concentration of the product versus time for both reactions. The initial rate of the reaction will provide a quantitative measure of the relative nucleophilicity of the two aminophenols.

O-Alkylation

O-alkylation of the phenolic hydroxyl group is another important transformation, leading to the formation of aryl ethers. The reactivity in O-alkylation is influenced by the acidity of the phenol and the strength of the base used for deprotonation.

Reactivity Prediction: The hydroxyl group of this compound is more acidic than that of 3-aminophenol. This means it will be more readily deprotonated by a base to form the corresponding phenoxide. The resulting phenoxide of this compound will be less nucleophilic due to the electron-withdrawing fluorine. These two opposing effects (ease of deprotonation vs. nucleophilicity of the conjugate base) will determine the overall rate of O-alkylation. In many cases, the increased ease of deprotonation can lead to a faster overall reaction rate under appropriate basic conditions.

Experimental Protocol: Comparative O-Alkylation

This protocol outlines a method to compare the O-alkylation reactivity.

Caption: Workflow for comparative O-alkylation.

Methodology:

  • Reaction Setup: In two separate flasks, dissolve equimolar amounts of 3-aminophenol and this compound in a polar aprotic solvent such as DMF or acetone.

  • Base Addition: Add an equivalent amount of a suitable base (e.g., potassium carbonate) to each flask.

  • Alkylation: Add an equimolar amount of an alkylating agent (e.g., benzyl bromide) to each flask and heat the reactions to a specific temperature (e.g., 60 °C).

  • Monitoring and Workup: Monitor the progress of the reactions by TLC. Once the starting material is consumed or after a set period, cool the reactions, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Analysis: Analyze the crude product mixtures by ¹H NMR or GC-MS to determine the ratio of O-alkylated to N-alkylated products and the overall conversion. This will provide insight into both the rate and selectivity of the reaction for each starting material.

Diazotization

Diazotization of the amino group to form a diazonium salt is a gateway to a wide range of functional group transformations, including Sandmeyer and Schiemann reactions. The rate of diazotization is dependent on the basicity of the amino group.

Reactivity Prediction: The less basic amino group of this compound is expected to undergo diazotization at a slower rate than 3-aminophenol under identical conditions. The initial step of diazotization involves the attack of the amino group on the nitrosating agent (e.g., nitrous acid). The reduced nucleophilicity of the amino group in the fluorinated compound will slow down this initial step.

Experimental Protocol: Comparative Diazotization

A general procedure for comparing diazotization rates is described below.

Caption: Workflow for comparative diazotization.

Methodology:

  • Preparation: Prepare acidic aqueous solutions of 3-aminophenol and this compound (e.g., in 1 M HCl) and cool them to 0-5 °C in an ice bath.

  • Diazotization: To each solution, add an equimolar amount of a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

  • Monitoring via Coupling: To monitor the rate of diazonium salt formation, a small aliquot of the reaction mixture can be periodically withdrawn and added to a solution of a coupling agent (e.g., a basic solution of β-naphthol). The resulting azo dye has a strong absorbance in the visible region.

  • Analysis: The rate of formation of the azo dye, which is proportional to the concentration of the diazonium salt, can be quantified using UV-Vis spectrophotometry. This allows for a comparison of the diazotization rates.

Conclusion

The presence of a fluorine atom in the 5-position of 3-aminophenol significantly modulates its reactivity. In general, this compound is expected to be less reactive in reactions where the nucleophilicity of the amino group is the dominant factor, such as N-acylation and diazotization. Conversely, the increased acidity of the phenolic hydroxyl group may facilitate O-alkylation under basic conditions, although the nucleophilicity of the resulting phenoxide is also reduced.

For drug development professionals, these differences in reactivity offer both challenges and opportunities. The reduced reactivity of the amino group in this compound may require more forcing reaction conditions but could also provide a handle for achieving greater selectivity in complex molecules. The altered acidity of the hydroxyl group can be leveraged to favor O-functionalization. Ultimately, a thorough understanding of the electronic effects of the fluorine substituent, coupled with empirical testing using the protocols outlined in this guide, will enable the strategic and efficient use of both this compound and 3-aminophenol in the synthesis of novel therapeutic agents.

References

  • PubChem. (n.d.). 3-Aminophenol. National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]

Sources

Regioselectivity Landscape: 3-Amino-5-fluorophenol vs. 4-Amino-3-fluorophenol

[1][2]

Executive Summary

The structural isomerism between This compound (3A5FP) and 4-Amino-3-fluorophenol (4A3FP) dictates fundamentally different reactivity landscapes.[1][2]

  • 3A5FP represents a "Cooperative/Reinforced" electronic system where all substituents (OH, NH₂, F) direct incoming electrophiles to the same carbon sites (C2, C4, C6), resulting in high reactivity but potential poly-substitution challenges.

  • 4A3FP represents a "Competitive/Orthogonal" system where the strongest activator (NH₂) and the secondary activator (OH) direct to different sites. This competition allows for high regiocontrol, making 4A3FP a critical scaffold in precision drug synthesis, most notably for the multi-kinase inhibitor Regorafenib .

Electronic Structure & Activation Mapping

To predict regioselectivity, we analyze the directing effects of the substituents based on Hammett principles and resonance stabilization.

Directing Power Hierarchy[1][2]
  • -NH₂ (Amino): Strongest Activator.[1][2] Directs ortho/para.

  • -OH (Hydroxyl): Strong Activator.[1][2][3] Directs ortho/para.

  • -F (Fluoro): Weak Deactivator. Directs ortho/para (due to lone pair donation).

Activation Maps (Visualized)

The following diagram illustrates the electron density "hotspots" on both rings.

ActivationMapcluster_3A5FPThis compound (Cooperative)cluster_4A3FP4-Amino-3-fluorophenol (Competitive)C1C1(OH)C2C2C1->C2C4C4C1->C4C6C6C1->C6C3C3(NH2)C3->C2C3->C4C3->C6C5C5(F)C5->C2C5->C4C5->C6X1C1(OH)X2C2X1->X2X6C6X1->X6X3C3(F)X4C4(NH2)X4->X3BlockedX5C5X4->X5Dominant

Caption: Activation mapping showing 3A5FP's reinforced sites (C2, C4, C6) vs. 4A3FP's single dominant site (C5) driven by the amino group.

Analysis of Reactive Sites
IsomerSiteElectronic EnvironmentPrediction
3A5FP C2 Ortho to OH, Ortho to NH₂.[1][2]Sterically Hindered. "Buttressing effect" between OH and NH₂ reduces reactivity despite high electron density.[1][2]
C4 Para to OH, Ortho to NH₂.[1][2]Active. Secondary product.
C6 Para to NH₂, Ortho to OH.[1][2]Most Active. Para to the strongest activator (NH₂) is the kinetic sweet spot.
4A3FP C2 Ortho to OH, Meta to NH₂.[1][2]Minor. Only activated by OH.[1][2]
C5 Ortho to NH₂, Meta to OH.[1][2]Major. Activated by the strongest group (NH₂).[2] The only open ortho site for the amine.[2]
C6 Ortho to OH, Meta to NH₂.[1][2]Minor. Only activated by OH.[1][2]

Case Study 1: Electrophilic Aromatic Substitution (EAS)

In reactions such as bromination or nitration, the difference in regiocontrol is stark.

This compound (3A5FP)

Because all three substituents direct to the same positions (2, 4, 6), this molecule is hyper-activated .[1]

  • Challenge: Controlling mono-substitution is difficult. Di- and tri-halogenation occur rapidly.[1][2]

  • Major Product: Substitution at C6 (Para to NH₂).

  • Mechanism: The lone pair on Nitrogen stabilizes the Wheland intermediate most effectively when the electrophile attacks para to it.

4-Amino-3-fluorophenol (4A3FP)

The directing groups conflict.[1][2][4][5] The NH₂ group dominates the landscape.[2]

  • Regiocontrol: High. The NH₂ group directs ortho and para.[2][6]

    • Para position (C1) is blocked by OH.[1][2]

    • One ortho position (C3) is blocked by F.[1][2]

    • The remaining ortho position (C5 ) is the exclusive site for electrophilic attack.

  • Major Product: Substitution at C5 .

Case Study 2: Chemoselectivity in Drug Synthesis (Regorafenib)

4-Amino-3-fluorophenol is a critical intermediate in the synthesis of Regorafenib (Stivarga®).[1][2] This workflow demonstrates chemoselectivity (O-alkylation vs N-alkylation).[1][2]

The Challenge

The molecule has two nucleophiles: the Phenolic -OH and the Aniline -NH₂.

  • Goal: Couple the phenol to a pyridine ring (via SnAr) while keeping the amine free for a later urea formation step.

  • Solution: Use of a base (Potassium tert-butoxide or KOH) deprotonates the phenol (pKa ~9.[1][2]2) to form the phenoxide anion .[2] The phenoxide is a harder, more charged nucleophile than the neutral amine, driving selective O-arylation.

Experimental Workflow: Regorafenib Intermediate Synthesis

Reaction: Nucleophilic Aromatic Substitution (SnAr) Reactants: 4-Amino-3-fluorophenol + 4-chloro-N-methylpyridine-2-carboxamide[1][2][4]

Regorafenibcluster_selectivityChemoselectivity ControlStartStart:4-Amino-3-fluorophenol(Nucleophile)IntermediateIntermediate Species:Phenoxide Anion(Highly Nucleophilic Oxygen)Start->Intermediate Deprotonation (pH > 9.2)ReagentReagent:4-chloro-N-methylpyridine-2-carboxamide(Electrophile)ProductProduct:4-(4-amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide(Ether Linkage Formed)Reagent->ProductBaseBase:KOtBu or K2CO3(Deprotonation)Base->IntermediateIntermediate->Product SnAr Attack on PyridineNoteNH2 remains neutraland unreactive underbasic SnAr conditions.

Caption: Synthesis pathway for Regorafenib intermediate showing selective O-arylation of 4A3FP.

Detailed Protocol: Selective O-Arylation of 4A3FP

Objective: Synthesize 4-(4-amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide.

  • Preparation: Charge a reaction vessel with 4-Amino-3-fluorophenol (1.0 eq) and a polar aprotic solvent (DMAc or DMF).

  • Base Addition: Add Potassium tert-butoxide (1.1 eq) . Stir at room temperature for 30 mins.

    • Mechanistic Note: This converts the phenol (pKa ~9.[2][7]2) to the phenoxide.[2][8] The aniline (pKa ~25 for N-H deprotonation) remains neutral.[2]

  • Coupling: Add 4-chloro-N-methylpyridine-2-carboxamide (1.0 eq) .

  • Reaction: Heat to 80-100°C for 4-6 hours. Monitor by HPLC.

  • Workup: Cool to RT. Add water to precipitate the product.[2] Filter and wash with water to remove inorganic salts.[1][2]

  • Yield: Typically >85% with >99% regioselectivity for the oxygen linkage.[1][2]

Summary Comparison Table

FeatureThis compound (3A5FP)4-Amino-3-fluorophenol (4A3FP)
Symmetry Symmetric (Meta-Meta-Meta)Asymmetric (1,3,4-substituted)
Electronic System Cooperative: All groups direct to same sites.[1][2]Competitive: NH₂ and OH direct to different sites.[1][2]
Primary EAS Site C6 (Para to NH₂, Ortho to OH).[1][2]C5 (Ortho to NH₂, Meta to OH).[1][2]
Reactivity Level High (Hyper-activated). Prone to poly-substitution.[1][2]Moderate/Controlled. High regiocontrol.[1][2]
Key Application Research scaffold; Heterocycle synthesis.Regorafenib (Cancer therapeutic) intermediate.[1][2][5]
pKa (Phenol) ~9.3 (Meta-F effect)~9.2 (Ortho-F effect, stabilized by H-bond).[1][2]

References

  • Synthesis of Regorafenib: Technical Disclosure Commons, "Improved process for the preparation of 4-Amino-3-fluorophenol", (2022).[1][2][9] Link

  • Regorafenib Process Chemistry: Thieme Connect, "A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib", (2023).[2] Link

  • Electrophilic Aromatic Substitution Mechanisms: Master Organic Chemistry, "Electrophilic Aromatic Substitution: The Six Key Reactions". Link

  • Compound Data (4-Amino-3-fluorophenol): PubChem, CID 2735919.[1][2] Link[1][2]

  • Compound Data (this compound): PubChem, CID 18457315.[1][2] Link[1][2]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.